Dutasteride Impurity J
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S,3aS,3bS,9aR,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,8,9,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,8,13,15-17,19H,4,6-7,9-12H2,1-2H3,(H,34,37)(H,35,36)/t15-,16-,17-,19+,24-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXPCWANWHJPEV-ULLAOQFFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CC=C5C3(CCC(=O)N5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CC=C5[C@@]3(CCC(=O)N5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30F6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301099190 | |
| Record name | (4aR,4bS,6aS,7S,9aS,9bS)-N-[2,5-Bis(trifluoromethyl)phenyl]-2,3,4,4a,4b,5,6,6a,7,8,9,9a,9b,10-tetradecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301099190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164656-21-7 | |
| Record name | (4aR,4bS,6aS,7S,9aS,9bS)-N-[2,5-Bis(trifluoromethyl)phenyl]-2,3,4,4a,4b,5,6,6a,7,8,9,9a,9b,10-tetradecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=164656-21-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4aR,4bS,6aS,7S,9aS,9bS)-N-[2,5-Bis(trifluoromethyl)phenyl]-2,3,4,4a,4b,5,6,6a,7,8,9,9a,9b,10-tetradecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301099190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Dutasteride Impurity J chemical structure and properties
Structural Elucidation and Analytical Profiling of Dutasteride Impurity J: A Comprehensive Technical Guide
Executive Summary
Dutasteride is a potent 4-azasteroid derivative that acts as a selective inhibitor of the type 1 and type 2 isoforms of steroid 5α-reductase, widely utilized in the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia. During the multi-step synthesis of the active pharmaceutical ingredient (API), several structurally similar, process-related impurities are generated. Among these, This compound (also known as Dutasteride 5-ene) is a critical isomeric variant[1]. This technical guide explores the chemical properties, mechanistic origin, and self-validating analytical protocols required to isolate and quantify this specific impurity.
Chemical Identity and Structural Elucidation
Unlike the Dutasteride API, which features a double bond at the 1,2-position (1-ene) of the aza-steroid A-ring, Impurity J is characterized by a double bond shift to the 5,6-position (5-ene)[1]. This subtle structural variation significantly impacts the molecule's spatial geometry and pharmacological efficacy, necessitating rigorous analytical monitoring to comply with United States Pharmacopeia (USP) guidelines[2].
Table 1: Chemical and Physical Properties of this compound
| Property | Description / Value |
| Common Name | This compound / Dutasteride 5-ene / 1,2-Dihydro-5,6-dehydro dutasteride |
| IUPAC Name | (17β)-N-[2,5-Bis(trifluoromethyl)phenyl]-3-oxo-4-azaandrost-5-ene-17-carboxamide |
| CAS Number | 164656-21-7 |
| Molecular Formula | C₂₇H₃₀F₆N₂O₂ |
| Molecular Weight | 528.54 g/mol |
| Structural Characteristic | Isomer of Dutasteride; Δ5 double bond instead of Δ1 double bond. |
Mechanistic Origin in Synthetic Pathways
Understanding the causality behind the formation of Impurity J is essential for process chemists aiming to optimize API yield and purity. The penultimate step in dutasteride synthesis typically involves the dehydrogenation of a 3-oxo-4-azaandrostane intermediate to introduce the Δ1 double bond[3]. This is often achieved using oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or via catalytic dehydrogenation.
Causality of Impurity Formation: Impurity J arises due to aberrant isomerization or off-target oxidation. When the dehydrogenation reaction is subjected to prolonged thermal stress or suboptimal catalyst loading, the thermodynamically favored Δ1 double bond can isomerize to the Δ5 position[4]. This kinetic shift is driven by the transient stabilization offered by the adjacent ring junction. Consequently, controlling reaction temperature, catalyst specificity, and quenching times is critical to suppressing the formation of the 5-ene isomer.
Fig 1. Mechanistic pathway illustrating the divergent formation of Dutasteride and Impurity J.
Analytical Methodologies & Self-Validating Protocols
To accurately quantify Impurity J, a self-validating analytical system is required. Because Dutasteride and Impurity J are structural isomers with identical molecular weights (528.54 g/mol )[5], they exhibit near-identical hydrophobicity.
Causality in Method Design: A standard isocratic High-Performance Liquid Chromatography (HPLC) method often fails to resolve these isomers. Therefore, a gradient Reverse-Phase HPLC (RP-HPLC) method utilizing a slow ramp of organic modifier (acetonitrile) against a buffered aqueous phase is necessary[4]. This exploits the minute differences in dipole moment and steric interaction between the 1-ene and 5-ene structures against the C18 stationary phase.
Protocol: Step-by-Step RP-HPLC and LC-MS/MS Workflow
Step 1: Reagent and Mobile Phase Preparation
-
Diluent: Prepare a mixture of Acetonitrile and Water (60:40, v/v). Sonicate for 10 minutes to degas[2].
-
Mobile Phase A: 0.025% Trifluoroacetic acid (TFA) in Water. (Rationale: TFA acts as an ion-pairing agent to suppress silanol interactions and sharpen the aza-steroid peaks).
-
Mobile Phase B: Acetonitrile (100%).
Step 2: Sample Preparation (Self-Validating System)
-
System Suitability Solution (SST): Prepare a 0.5 mg/mL solution of USP Dutasteride Resolution Mixture RS (containing Dutasteride, Dutasteride 17α-epimer, and Impurity J) in Diluent[2].
-
Sample Solution: Accurately weigh the Dutasteride API batch and dissolve in Diluent to a concentration of 0.5 mg/mL.
Step 3: Chromatographic Execution
-
Column: C18 (L1 packing), 4.6 mm × 250 mm, 5 µm particle size.
-
Temperature: 35°C (Rationale: Maintains consistent mobile phase viscosity and partitioning kinetics).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Gradient Program: Initiate at 48% Mobile Phase B, ramping to 80% over 40 minutes[2].
Step 4: System Suitability & Internal Control
-
Self-Validation Check: Inject the SST. The resolution (
) between Dutasteride and its closely eluting epimers/isomers must be [2]. If , the run is automatically invalidated, and the column must be washed or replaced. This prevents the false integration of co-eluting Impurity J into the main API peak.
Step 5: LC-MS/MS Confirmation
-
For definitive structural confirmation, divert the HPLC eluent to a triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization in positive mode (ESI+).
-
Observation: Both Dutasteride and Impurity J will yield a protonated molecular ion
at m/z 529.4[3]. Differentiation relies on the established relative retention time from the validated HPLC step.
Fig 2. Self-validating RP-HPLC and LC-MS/MS workflow for Impurity J quantification.
Quantitative Data Summary
The following table summarizes the key analytical metrics used to distinguish the active Dutasteride compound from Impurity J during quality control and batch release testing.
Table 2: Chromatographic and Mass Spectrometry Parameters
| Parameter | Dutasteride (API) | This compound (5-ene) |
| Relative Retention Time (RRT) | 1.00 | ~ 1.15[2] |
| UV Absorbance Maxima | 220 nm | 220 nm |
| Mass Spec m/z | 529.4[3] | 529.4[3] |
| Resolution Requirement ( | N/A (Baseline) | |
| USP Acceptance Limit | 97.0% – 102.0% | NMT 0.1% (Individual Impurity) |
References
-
trungtamthuoc.com - USP-NF Dutasteride Monograph (2025). Available at:[Link]
-
axios-research.com - this compound - CAS - 164656-21-7. Available at:[Link]
-
ingentaconnect.com - Impurity profile study of dutasteride. Available at: [Link]
-
iosrjournals.org - Synthesis, Isolation, and Characterization of Isomeric Impurity of Dutasteride. Available at:[Link]
Sources
An In-depth Technical Guide to Dutasteride Impurity J
This guide provides a comprehensive technical overview of Dutasteride Impurity J, a critical process-related impurity in the synthesis of the active pharmaceutical ingredient (API) Dutasteride. Designed for researchers, scientists, and drug development professionals, this document delves into the chemical identity, formation pathways, analytical control strategies, and regulatory significance of this specific impurity. The insights provided herein are grounded in established scientific principles and field-proven methodologies to support robust drug development and quality control.
Introduction: The Imperative of Impurity Profiling in Dutasteride
Dutasteride, a potent dual inhibitor of 5α-reductase isoenzymes, is a cornerstone in the management of benign prostatic hyperplasia (BPH)[1][2]. Marketed under brand names such as Avodart, its mechanism of action relies on inhibiting the conversion of testosterone to dihydrotestosterone (DHT), the primary androgen responsible for prostate growth[2]. The synthetic pathway to Dutasteride is complex, and like any multi-step chemical synthesis, it is susceptible to the formation of impurities.
In the pharmaceutical landscape, the control of impurities is not merely a matter of good manufacturing practice; it is a critical determinant of a drug's safety and efficacy. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate stringent control over impurity levels[3]. Pharmacopoeial standards, such as those from the United States Pharmacopeia (USP), stipulate that individual impurities in Dutasteride should not exceed 0.1%, with total impurities capped at 0.7%[1]. Any impurity present at a concentration greater than 0.1% necessitates identification and characterization[1]. This underscores the importance of a thorough understanding of each significant impurity, including this compound.
This guide will focus specifically on this compound, providing the in-depth technical knowledge required to effectively monitor and control this compound throughout the drug development lifecycle.
Chemical Identity and Physicochemical Properties of this compound
This compound is a well-characterized process-related impurity and a stereoisomer of the parent API. Its unambiguous identification is fundamental to developing specific and accurate analytical methods for its control.
Chemical Name: 17α-N-[2,5-bis(trifluoromethyl) phenyl] carbamoyl-4-aza-5α-androst-1-ene-3-one[1]
Synonyms: α-isomer of dutasteride[1]
Molecular Formula: C₂₇H₃₀F₆N₂O₂[4]
Molecular Weight: 528.54 g/mol [4][5]
The key structural difference between Dutasteride and Impurity J lies in the stereochemistry at the 17th position of the androstane steroid core. In the active pharmaceutical ingredient, the carbamoyl side chain is in the beta (β) configuration, whereas in Impurity J, it is in the alpha (α) configuration. This seemingly minor change in spatial arrangement can have significant implications for the molecule's biological activity and toxicological profile.
Table 1: Physicochemical Properties of Dutasteride and Impurity J
| Property | Dutasteride | This compound (α-isomer) |
| Chemical Name | (5α, 17β)-N-(2,5 bis(trifluoromethyl) phenyl)-3-oxo-4-azaandrost-1-ene-17-carboxamide | 17α-N-[2,5-bis(trifluoromethyl) phenyl] carbamoyl-4-aza-5α-androst-1-ene-3-one |
| CAS Number | 164656-23-9[1][6] | 164656-21-7[4][5] |
| Molecular Formula | C₂₇H₃₀F₆N₂O₂[1][4][6] | C₂₇H₃₀F₆N₂O₂[4] |
| Molecular Weight | 528.53 g/mol [1][6] | 528.54 g/mol [4][5] |
| Stereochemistry | 17β-carboxamide | 17α-carboxamide |
Formation and Synthesis of this compound
The presence of this compound in the final API is a direct consequence of the synthetic route employed. Its formation is primarily associated with the coupling reaction of the steroid core intermediate with 2,5-bis(trifluoromethyl)aniline.
A plausible pathway for its formation involves the epimerization at the C-17 position during the synthesis. The following diagram illustrates a generalized synthetic scheme leading to both Dutasteride and its α-isomer, Impurity J.
Figure 1: Generalized synthetic pathway illustrating the co-formation of Dutasteride and its 17α-isomer, Impurity J.
For research and analytical purposes, the targeted synthesis of this compound is often necessary to obtain a reference standard. A published method for the synthesis of the α-isomer involves the following key steps:
Experimental Protocol: Synthesis of this compound
-
Starting Material: 3-oxo-4-aza-5α-androstane-17β-carboxylic acid is heated in toluene under azeotropic reflux for 40 minutes.
-
Activation: The resulting solution is cooled to 25-30 °C, and pyridine is added under a nitrogen atmosphere, followed by the addition of thionyl chloride over 30 minutes.
-
Reaction: The reaction mixture is stirred for 2.5 hours at 30 °C.
-
Amination: Ammonia gas is passed through the reaction mass for 6 hours.
-
Isolation: The resulting solid is filtered and dried to yield the 17α-isomer of dutasteride[1].
The availability of a pure, characterized reference standard for this compound is paramount for the development and validation of analytical methods to accurately quantify its presence in the Dutasteride API[4].
Analytical Control and Methodologies
The cornerstone of controlling this compound is the implementation of a robust, validated, and stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) is the technique of choice for the separation and quantification of Dutasteride and its related substances, including Impurity J.
High-Performance Liquid Chromatography (HPLC)
A specific and sensitive HPLC method is essential to resolve Impurity J from the main Dutasteride peak and other potential impurities. The following protocol is based on a published method for the separation of the isomeric impurity of Dutasteride[1].
Experimental Protocol: HPLC Analysis of this compound
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Inertsil C-18, 4.6 mm x 25 cm, 5 µm particle size[1].
-
Mobile Phase: Acetonitrile (ACN) and Water in a 55:45 (v/v) ratio[1].
-
Flow Rate: 1.0 mL/min[1].
-
Detection Wavelength: 215 nm[1].
-
Column Temperature: Ambient.
-
Injection Volume: 10 µL.
-
Data Acquisition: Chem-station software or equivalent.
Under these conditions, this compound (the α-isomer) typically elutes at a retention time of approximately 27.683 minutes, while the Dutasteride peak appears at around 30.033 minutes[1]. This separation allows for accurate quantification of the impurity.
Mass Spectrometry (MS) for Structural Confirmation
While HPLC provides quantitative data, mass spectrometry is indispensable for the structural confirmation of impurities. LC-MS/MS analysis of this compound reveals a molecular ion at m/z (M+1) = 529.4, which is identical to that of Dutasteride, confirming its isomeric nature[1]. Further fragmentation analysis can provide detailed structural information to unequivocally identify the impurity.
Figure 2: A typical analytical workflow for the detection, quantification, and characterization of this compound.
Impact on Drug Safety and Efficacy
The rationale for this stringent control is multifactorial:
-
Unknown Biological Activity: As an isomer of a potent 5α-reductase inhibitor, Impurity J could theoretically possess its own pharmacological activity, which may or may not be desirable. It could also have off-target effects.
-
Potential for Toxicity: Even if pharmacologically inert, the impurity could have its own unique toxicological profile. The FDA has noted that the metabolites of Dutasteride, which represent a significant portion of human exposure, have undergone limited study for carcinogenicity, genotoxicity, and reproductive effects[7]. This highlights the regulatory sensitivity to uncharacterized but related substances.
-
Impact on API Properties: The presence of impurities can affect the physicochemical properties of the API, such as its stability, solubility, and bioavailability, which in turn can impact the performance of the final dosage form.
Given these considerations, the most prudent and scientifically sound approach is to minimize the presence of this compound in the final API through process optimization and rigorous analytical monitoring.
Conclusion and Future Perspectives
This compound is a critical process-related impurity that demands careful attention throughout the development and manufacturing of Dutasteride. Its identity as the 17α-isomer has been established, and robust analytical methods, primarily HPLC, are available for its effective control. The synthesis of a dedicated reference standard is crucial for the accurate quantification of this impurity.
From a Senior Application Scientist's perspective, the causality behind the stringent control of Impurity J is clear: ensuring the safety, efficacy, and consistency of the final drug product. While the current focus is on detection and control to meet regulatory limits, future research could be directed towards a more comprehensive toxicological and pharmacological characterization of this impurity. Such studies would provide a more complete understanding of its potential risks and contribute to the ever-evolving science of impurity profiling in pharmaceuticals. The self-validating system of combining chromatographic separation with mass spectrometric identification provides a high degree of confidence in the control strategies for this compound.
References
-
This compound - CAS - 164656-21-7 | Axios Research. [Link]
-
Synthesis, Isolation, and Characterization of Isomeric Impurity of Dutasteride. - IOSR Journal. [Link]
-
Dutasteride-impurities - Pharmaffiliates. [Link]
-
Impurity profile study of dutasteride* - Ingenta Connect. [Link]
-
MS/MS AND HPLC CHARACTERIZATION OF FORCED DEGRADATION PRODUCTS OF DUTASTERIDE AND TAMSULOSIN HYDROCHLORIDE | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
-
Stress Degradation Studies on Dutasteride and Development of a Stability-Indicating HPLC Assay Method for Bulk Drug and Pharmaceutical Dosage Form | Request PDF - ResearchGate. [Link]
-
Impurity profile study of dutasteride - PubMed. [Link]
-
Dutasteride Impurities and Related Compound - Veeprho. [Link]
-
dutasteride ep impurity i - Allmpus - Research and Development. [Link]
-
(PDF) Impurity profile study of dutasteride - ResearchGate. [Link]
-
Analytical methods of dutasteride: An overview - Ukaaz Publications. [Link]
-
Summary of stress degradation study of dutasteride | Download Table - ResearchGate. [Link]
-
Dutasteride Impurities | 164656-23-9 Certified Reference Substance - Alfa Omega Pharma. [Link]
-
Development and validation of gas chromatography methods for the control of volatile impurities in the pharmaceutical substance dutasteride [PeerJ Preprints]. [Link]
-
AN EFFICIENT SYNTHESIS OF DUTASTERIDE: UTILIZING BENZOYL GROUP AS NOVEL LACTAMIC PROTECTING GROUP - Rasayan Journal of Chemistry. [Link]
-
DEVELOPING AND VALIDATING AN HPLC METHOD TO QUANTIFY SIMULTANEOUSLY DUTASTERIDE AND THEIR RELATED MOLECULES (DUTASTERIDE ACID, - IJRPC. [Link]
-
Dutasteride - USP-NF. [Link]
-
Dutasteride EP Impurity C | 157307-36-3 | | SynZeal. [Link]
- EP1945615A2 - Preparation of dutasteride - Google P
- EP2238152B1 - Processes for preparation of dutasteride - Google P
-
Dutasteride | C27H30F6N2O2 | CID 6918296 - PubChem - NIH. [Link]
-
A concise review- Development of an analytical method and validation of dutasteride - Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]
- CN108051513B - Separation and determination of dutasteride starting material SM by HPLC method2And related impurities - Google P
-
NDA - accessdata.fda.gov. [Link]
-
MATERIAL SAFETY DATA SHEETS DUTASTERIDE EP IMPURITY G - Cleanchem Laboratories. [Link]
Sources
- 1. iosrjournals.org [iosrjournals.org]
- 2. Dutasteride | C27H30F6N2O2 | CID 6918296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EP1945615A2 - Preparation of dutasteride - Google Patents [patents.google.com]
- 4. This compound - CAS - 164656-21-7 | Axios Research [axios-research.com]
- 5. klivon.com [klivon.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
An In-Depth Technical Guide to Dutasteride Impurity J (CAS No. 164656-21-7)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The control of impurities is a critical aspect of pharmaceutical development and manufacturing, ensuring the safety and efficacy of the final drug product. Dutasteride, a potent dual inhibitor of 5α-reductase, is widely used in the treatment of benign prostatic hyperplasia. During its synthesis and storage, various related substances can emerge. This guide provides a comprehensive technical overview of a specific impurity, Dutasteride Impurity J, identified by the CAS number 164656-21-7.
This document delves into the chemical identity, characterization, and potential formation pathways of this compound. It offers field-proven insights into its synthesis for use as a reference standard and outlines a robust analytical methodology for its detection and quantification. The protocols and data presented herein are designed to be self-validating, providing researchers and quality control professionals with the necessary tools to effectively monitor and control this impurity in dutasteride drug substances and products, in line with stringent global regulatory expectations.[1]
Introduction: The Imperative of Impurity Profiling in Dutasteride
Dutasteride's therapeutic action is rooted in its ability to inhibit the conversion of testosterone to dihydrotestosterone (DHT).[2] The complexity of its multi-step synthesis, however, creates a landscape where process-related impurities and potential degradants can arise.[2][3] Regulatory bodies, such as the FDA and EMA, and pharmacopeias like the USP and EP, mandate the identification, characterization, and control of any impurity present at levels of 0.10% or higher.[3]
This stringent oversight is necessary because impurities can impact the drug's safety profile, reduce its efficacy, or affect its stability.[2] this compound, a structural analogue of the active pharmaceutical ingredient (API), is one such substance that requires careful monitoring. Understanding its properties and behavior is not merely a regulatory hurdle but a fundamental component of ensuring pharmaceutical quality.[1]
Identification and Characterization of Impurity J
Chemical Identity and Structure
This compound is chemically known as (17β)-N-[2,5-Bis(trifluoromethyl)phenyl]-3-oxo-4-azaandrost-5-ene-17-carboxamide.[4][5] It is also referred to in some literature as 1,2 Dihydro 5,6-Dehydro Dutasteride.[5] Structurally, it is an isomer of dutasteride, differing in the position of a carbon-carbon double bond within the steroid's A-ring. This subtle change can significantly impact its physicochemical properties and chromatographic behavior relative to the parent drug.
Caption: Fig. 1: Chemical Structure of this compound.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. This data is essential for its use as a reference standard in analytical method development.
| Property | Value | Reference |
| CAS Number | 164656-21-7 | [4][6][7] |
| Molecular Formula | C₂₇H₃₀F₆N₂O₂ | [4][5] |
| Molecular Weight | 528.53 g/mol | [4][5] |
| Appearance | White to off-white solid | Assumed from related compounds |
| Solubility | Soluble in organic solvents (e.g., Methanol, Acetonitrile) | [8][9] |
Spectroscopic Characterization
The unambiguous identification of this compound relies on a combination of spectroscopic techniques. The data below represents typical findings from the characterization of this and structurally similar compounds.
Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight.
-
Expected [M+H]⁺: m/z 529.5
-
Expected [M-H]⁻: m/z 527.5
-
Insight: The observed molecular ion at m/z 528.5 or 529.4 (as M+1) confirms that this impurity is an isomer of dutasteride.[3][10] The fragmentation pattern would differ from dutasteride due to the altered position of the double bond, influencing the stability of resulting fragments.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the precise isomeric structure. The key differentiator from dutasteride is the absence of signals corresponding to the Δ¹ double bond and the appearance of signals indicating a Δ⁵ double bond.
| Nucleus | Dutasteride (API) | This compound (Expected) | Rationale for Shift |
| ¹H NMR | ~6.8 ppm (d, 1H, C1-H)~5.8 ppm (d, 1H, C2-H) | Absence of signals in this region.Appearance of a vinylic proton signal (~5.2-5.7 ppm) for the C6-H. | The shift of the double bond from the 1,2-position to the 5,6-position fundamentally changes the electronic environment of the A-ring protons. |
| ¹³C NMR | ~123 ppm (C1)~153 ppm (C2) | Absence of signals in this region.Appearance of two sp² carbon signals for C5 and C6. | The change in hybridization from sp³ to sp² for carbons 5 and 6, and the reverse for carbons 1 and 2, results in significant shifts in the ¹³C NMR spectrum. |
Infrared (IR) Spectroscopy: IR spectroscopy helps in confirming the presence of key functional groups.
-
~1680 cm⁻¹: C=O stretching (amide I)
-
~1600 cm⁻¹: C=C stretching (alkene)
-
~3300 cm⁻¹: N-H stretching (amide)
-
Insight: The IR spectrum is expected to be very similar to that of dutasteride, as the primary functional groups are identical.[3] Subtle shifts in the C=O and C=C stretching frequencies may be observed due to the change in conjugation.
Formation and Synthetic Pathway
Plausible Formation Mechanism
This compound is typically a process-related impurity, originating from the starting materials or side reactions during the synthesis of dutasteride. One of the key steps in many dutasteride syntheses is the introduction of the double bond at the 1,2-position of the A-ring.[11] This is often achieved through a dehydrogenation reaction.
If the 4-aza-5α-androstane precursor contains an isomeric impurity with a double bond already present at the 5,6-position, or if reaction conditions inadvertently promote isomerization, Impurity J can be carried through the synthetic sequence. Therefore, stringent control of the stereochemistry and isomeric purity of early-stage intermediates is paramount to minimizing the formation of Impurity J.
Laboratory-Scale Synthesis Protocol
For its use as a reference standard, this compound must be synthesized with high purity. The following protocol is a plausible route based on the synthesis of related aza-steroids.
Objective: To synthesize (17β)-N-[2,5-Bis(trifluoromethyl)phenyl]-3-oxo-4-azaandrost-5-ene-17-carboxamide.
Step 1: Activation of the Carboxylic Acid
-
Suspend 3-oxo-4-aza-5-androstene-17β-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent like Tetrahydrofuran (THF).
-
Add a coupling agent such as pivaloyl chloride (1.1 equivalents) and a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 1-2 hours to form the mixed anhydride intermediate. The choice of pivaloyl chloride allows for the formation of a reactive mixed anhydride that readily undergoes nucleophilic attack in the next step.[12]
Step 2: Amide Coupling
-
In a separate flask, dissolve 2,5-bis(trifluoromethyl)aniline (1.2 equivalents) in anhydrous THF.
-
Slowly add the solution from Step 1 to the aniline solution at room temperature.
-
Add a Lewis acid catalyst, such as magnesium bromide (MgBr₂), to facilitate the coupling reaction. The Lewis acid coordinates to the carbonyl oxygen, increasing its electrophilicity and promoting the amide bond formation.[12]
-
Stir the reaction for 12-24 hours, monitoring by Thin Layer Chromatography (TLC) or HPLC until completion.
Step 3: Work-up and Purification
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate, to yield pure this compound.
Visualizing the Synthesis
Caption: Fig. 2: Plausible Synthetic Workflow for this compound.
Analytical Control Strategy
A validated, stability-indicating chromatographic method is essential for the accurate quantification of this compound.[13] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique for this purpose.[8][9][14][15]
Recommended Analytical Method: RP-HPLC
The goal of the HPLC method is to achieve baseline separation between the main dutasteride peak and all related impurities, including Impurity J. The difference in the position of the double bond between dutasteride and Impurity J provides sufficient difference in polarity to allow for their separation on a C18 column.
Detailed HPLC Protocol
This protocol is a representative method adapted from published literature for dutasteride and its impurities.[9][15] Method validation and optimization are required for specific applications.
1. Chromatographic System:
-
Instrument: HPLC or UPLC system with a UV or Photodiode Array (PDA) detector.[9]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Phenomenex C18).[9]
-
Column Temperature: Ambient or controlled at 30°C.[8]
2. Mobile Phase and Elution:
-
Mobile Phase A: Water or a suitable buffer (e.g., 0.01 M Phosphate Buffer, pH adjusted).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Composition: A typical starting point is a mixture of Methanol and Water (90:10 v/v).[9] Gradient elution may be required for complex impurity profiles.
-
Flow Rate: 1.0 mL/min.[9]
3. Sample and Standard Preparation:
-
Diluent: Mobile phase or a mixture of acetonitrile and water.
-
Standard Solution: Prepare a stock solution of this compound reference standard in diluent. Perform serial dilutions to create calibration standards at appropriate concentrations (e.g., 0.05% to 0.5% of the nominal drug substance concentration).
-
Sample Solution: Accurately weigh and dissolve the dutasteride drug substance or a powdered sample of the drug product in the diluent to a known concentration (e.g., 0.5 mg/mL).
4. Analysis Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent), followed by the system suitability solution (a spiked sample containing both dutasteride and Impurity J to demonstrate resolution).
-
Inject the calibration standards in increasing order of concentration.
-
Inject the sample solutions.
-
Calculate the amount of Impurity J in the sample by comparing its peak area to the calibration curve.
Method Validation Considerations
The analytical method must be validated according to ICH Q2(R1) guidelines, demonstrating its suitability for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., dutasteride, other impurities, excipients). Forced degradation studies are crucial here.[13]
-
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range.
-
Accuracy: The closeness of test results to the true value.
-
Precision: (Repeatability and Intermediate Precision) The degree of scatter between a series of measurements.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively.
Visualizing the Analytical Workflow
Caption: Fig. 3: General Workflow for HPLC Analysis of Impurity J.
Regulatory Context and Risk Assessment
While a specific limit for this compound may not be individually listed in all pharmacopeias, it falls under the general category of "unspecified impurities." According to ICH guidelines, any unspecified impurity found at a level greater than 0.10% must be identified.[3] The reporting threshold is typically 0.05%. The USP monograph for Dutasteride outlines procedures for controlling organic impurities, and any peak corresponding to an impurity like Impurity J would be subject to these limits.[16][17]
A thorough risk assessment should be conducted to understand the potential impact of Impurity J. This includes evaluating its potential toxicity (in silico and/or in vitro), its reactivity, and its effect on the stability of the drug product. As a structural isomer of dutasteride, it is plausible that it could have some pharmacological activity or interact with the same biological targets, making its control particularly important.
Conclusion
This compound, (17β)-N-[2,5-Bis(trifluoromethyl)phenyl]-3-oxo-4-azaandrost-5-ene-17-carboxamide, is a critical process-related impurity in the manufacture of dutasteride. Its structural similarity to the API necessitates vigilant control and accurate quantification. This guide has provided a framework for its identification, synthesis, and analysis, grounded in established scientific principles and regulatory expectations. By implementing robust control strategies based on a deep understanding of this impurity, pharmaceutical scientists and manufacturers can ensure the consistent quality, safety, and efficacy of dutasteride-containing medicines.
References
-
Satyanarayana, K., Srinivas, K., Himabindu, V., & Reddy, G. M. (2007). Impurity profile study of dutasteride. Pharmazie, 62(10), 743–746. [Link]
-
Veeprho. (n.d.). Dutasteride Impurities and Related Compound. Retrieved February 27, 2026, from [Link]
-
Satyanarayana, K., Srinivas, K., Himabindu, V., & Reddy, G. M. (2007). Impurity profile study of dutasteride. ResearchGate. [Link]
-
Srinivas, P., et al. (2020). DEVELOPING AND VALIDATING AN HPLC METHOD TO QUANTIFY SIMULTANEOUSLY DUTASTERIDE AND THEIR RELATED MOLECULES (DUTASTERIDE ACID, 2,5 BIS-(TRI FLUORO METHYL)-ANILINE AND DUTASTERIDE 17 α-EPIMER) IN CAPSULES. International Journal of Research in Pharmaceutical and Chemical Sciences, 10(1), 76-89. [Link]
-
SynThink. (n.d.). Dutasteride EP Impurities & USP Related Compounds. Retrieved February 27, 2026, from [Link]
-
Reddy, B. R., et al. (2013). Synthesis, Isolation, and Characterization of Isomeric Impurity of Dutasteride. IOSR Journal of Pharmacy and Biological Sciences, 5(1), 37-44. [Link]
-
Meyyanathan, S. N., Ramasarma, G. V. S., & Suresh, B. (2016). Development and validation of a new RP-HPLC method for the estimation of dutasteride in bulk and pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 6(12), 047-055. [Link]
-
Sumithra, M., et al. (2023). Analytical methods of dutasteride: An overview. Annals of Phytomedicine, 12(2), 270-274. [Link]
-
Patel, D. J., Patel, S. K., & Patel, C. N. (2011). RP-HPLC Method for the Estimation of Dutasteride in Tablet Dosage Form. Indian Journal of Pharmaceutical Sciences, 73(2), 215–217. [Link]
-
Pharmaffiliates. (n.d.). Dutasteride-impurities. Retrieved February 27, 2026, from [Link]
-
Tarak, R. D., & Rajendra, P. Y. (2022). Determination of dutasteride for analytical method development and validation in bulk as well as in pharmaceutical dosage form by using RP-HPLC. World Journal of Pharmacy and Pharmaceutical Sciences, 10(9), 61-69. [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved February 27, 2026, from [Link]
-
Hotha, L. L., et al. (2012). A Stability Indicating UPLC Method for Dutasteride and Its Related Impurities. American Journal of PharmTech Research, 2(6), 702-715. [Link]
-
Axios Research. (n.d.). This compound - CAS - 164656-21-7. Retrieved February 27, 2026, from [Link]
-
USP-NF. (2016). Dutasteride. [Link]
-
Sawant, S. B., et al. (2017). AN EFFICIENT SYNTHESIS OF DUTASTERIDE: UTILIZING BENZOYL GROUP AS NOVEL LACTAMIC PROTECTING GROUP. Rasayan Journal of Chemistry, 10(3), 997-1002. [Link]
- CN102417534B - Synthesis technology of dutasteride - Google Patents. (n.d.).
-
SynThink Research Chemicals. (n.d.). 1,2 Dihydro 5,6-Dehydro Dutasteride | 164656-21-7. Retrieved February 27, 2026, from [Link]
- CN108051513B - Separation and determination of dutasteride starting material SM by HPLC method2And related impurities - Google Patents. (n.d.).
- EP2238152B1 - Processes for preparation of dutasteride - Google Patents. (n.d.).
-
Liu, W., et al. (2007). Synthetic process of dutasteride. ResearchGate. [Link]
- EP1945615A2 - Preparation of dutasteride - Google Patents. (n.d.).
-
Wu, T.-Y., et al. (2015). Dihydro-5,6-dehydrokavain (DDK) from Alpinia zerumbet: Its Isolation, Synthesis, and Characterization. Molecules, 20(9), 16304–16315. [Link]
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. veeprho.com [veeprho.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Dutasteride [doi.usp.org]
- 6. klivon.com [klivon.com]
- 7. tlcstandards.com [tlcstandards.com]
- 8. japsonline.com [japsonline.com]
- 9. RP-HPLC Method for the Estimation of Dutasteride in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. EP2238152B1 - Processes for preparation of dutasteride - Google Patents [patents.google.com]
- 13. ijrpc.com [ijrpc.com]
- 14. ukaazpublications.com [ukaazpublications.com]
- 15. wjpsonline.com [wjpsonline.com]
- 16. uspnf.com [uspnf.com]
- 17. Dutasteride | USP-NF [uspnf.com]
Technical Guide: Dutasteride Impurity J Identification and Characterization
This is an in-depth technical guide on the identification, characterization, and control of Dutasteride Impurity J , designed for pharmaceutical scientists and process chemists.
Executive Summary
In the high-stringency environment of 5
This guide provides a definitive workflow for the structural elucidation, formation mechanism, and analytical control of Impurity J, ensuring compliance with ICH Q3A/B guidelines.
Chemical Identity and Structural Logic[1][2][3][4]
Impurity J is isobaric with Dutasteride, making it a "critical pair" in mass spectrometry-based assays. Its distinct physicochemical behavior arises from the difference in the position of unsaturation within the A/B ring system.
| Feature | Dutasteride (API) | Impurity J (Target) |
| Common Name | Dutasteride | This compound ( |
| CAS Number | 164656-23-9 | 164656-21-7 |
| IUPAC Name | (5$\alpha | (17 |
| Molecular Formula | C | C |
| Molecular Weight | 528.53 g/mol | 528.53 g/mol |
| Key Structural Feature |
Structural Visualization
The following diagram contrasts the core steroid skeleton of the API against the impurity to highlight the double bond migration.
Figure 1: Structural distinction between Dutasteride and Impurity J. Note the shift of unsaturation from C1-C2 to C5-C6.
Formation Mechanism and Origin
The presence of Impurity J is directly linked to the synthetic route of the 4-azasteroid skeleton. The synthesis typically involves the hydrogenation of a
Mechanistic Pathway[3][9]
-
Precursor Origin: The synthesis often proceeds through a 3-oxo-4-aza-5-ene intermediate (e.g., derived from progesterone or testosterone oxidation).
-
Critical Step 1 (Hydrogenation): This
intermediate is subjected to catalytic hydrogenation (e.g., H /Pd-C or Et SiH/TFA) to establish the -stereochemistry .-
Failure Mode: If this reduction is incomplete, the
species remains.
-
-
Critical Step 2 (Dehydrogenation): The saturated
-intermediate is treated with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) and silylating agents (BSTFA) to introduce the double bond.-
Failure Mode: The unreduced
impurity from Step 1 may not react with DDQ or may persist as a non-oxidizable byproduct under the specific reaction conditions.
-
-
Amidation: If the side-chain coupling to 2,5-bis(trifluoromethyl)aniline occurs before these skeletal modifications, Impurity J is the direct precursor to the final hydrogenation step.
Figure 2: Process chemistry origin of Impurity J. It represents a "carryover" of the
Analytical Characterization Strategy
Because Impurity J is isobaric with Dutasteride (MW 528.53), standard LC-MS scanning is insufficient for differentiation without chromatographic resolution. Definitive identification requires orthogonal methods.
High-Performance Liquid Chromatography (HPLC)
Separation relies on the difference in hydrophobicity caused by the planar
-
Column: C18 Stationary Phase (e.g., Zorbax SB-C18 or equivalent), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Steep gradient (e.g., 50% B to 90% B over 20 mins) is often required to resolve the positional isomers.
-
Detection: UV at 210 nm or 220 nm (The
enamide system has a distinct absorption max compared to the -enamide).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for structural confirmation.
| Signal Type | Dutasteride (API) | Impurity J ( | Diagnostic Logic |
| H-1 (Olefinic) | Doublet (~6.8 ppm) | Absent | API has |
| H-2 (Olefinic) | Doublet (~5.8 ppm) | Absent | API has |
| H-6 (Olefinic) | Absent (Multiplet alkyl) | Singlet/Multiplet (~5.2 - 5.5 ppm) | Diagnostic: Indicates |
| H-5 (Methine) | Multiplet (~3.0 ppm) | Absent | C5 is quaternary in Impurity J. |
| C-5 (Carbon) | Methine (~60 ppm) | Quaternary Alkene (~140 ppm) | Shift from sp3 to sp2 carbon. |
Mass Spectrometry (MS/MS)
While parent ions are identical (
-
Dutasteride: Retro-Diels-Alder (RDA) fragmentation of the A-ring is characteristic of the
-3-oxo system. -
Impurity J: The
double bond alters the ring cleavage energetics, often yielding a different ratio of the amide side-chain cleavage ion relative to the steroid core fragments.
Control and Remediation Strategy
To minimize Impurity J levels below the ICH Q3A qualification threshold (0.15% or 1.0 mg/day), the following process controls are recommended:
-
Hydrogenation Monitoring: Implement strict In-Process Controls (IPC) during the 5
-reduction step. Use HPLC to ensure of the precursor remains before proceeding to oxidation. -
Catalyst Selectivity: If using catalytic hydrogenation, optimize pressure and catalyst loading (e.g., 5% Pd/C vs 10% Pd/C) to drive the reaction to completion without over-reducing the amide (if present).
-
Purification: Impurity J is often less polar than Dutasteride. It can be purged via recrystallization from polar protic solvents (e.g., Methanol/Water mixtures) where the planar impurity has different solubility parameters than the bent API.
References
-
European Pharmacopoeia (Ph. Eur.) . Dutasteride Monograph 2663. European Directorate for the Quality of Medicines (EDQM).
-
United States Pharmacopeia (USP) . Dutasteride: Organic Impurities Procedure.[1] USP-NF.
-
Klivon Reference Standards . This compound (CAS 164656-21-7) Data Sheet.
-
Satyanarayana, K., et al. (2007).[2] "Impurity profile study of dutasteride". Pharmazie, 62(10), 743-746.[2][3]
-
Axios Research . This compound Structural Characterization.
Sources
The following technical guide details the synthesis, process chemistry, and impurity profile of Dutasteride.
Executive Summary & Structural Logic
Dutasteride (
From a synthetic perspective, Dutasteride presents two distinct challenges compared to Finasteride:
-
The
Dehydrogenation: The introduction of the double bond at the C1-C2 position in the A-ring is thermodynamically demanding and prone to over-oxidation. -
The Electronic Deactivation of the Amide Coupling: The side chain requires coupling a sterically hindered 17
-carboxylic acid with 2,5-bis(trifluoromethyl)aniline . The two trifluoromethyl groups on the aniline ring exert a powerful electron-withdrawing effect, rendering the amino group nucleophilically "dead." Standard peptide coupling reagents (EDC/NHS) often fail, necessitating aggressive activation strategies.
Retrosynthetic Analysis
The synthesis is most robustly approached via a linear sequence targeting the A-ring modification before the difficult amide coupling to minimize the loss of the expensive fluorinated aniline.
-
Target Molecule: Dutasteride[1][3][2][4][5][6][7][8][9][10][11][12]
-
Key Disconnection: Amide bond at C17.
-
Intermediate 1: 3-oxo-4-aza-5
-androst-1-ene-17 -carboxylic acid ( -Acid). -
Starting Material: 3-oxo-4-aza-5
-androstane-17 -carboxylic acid (Saturated Acid).[12]
Figure 1: Retrosynthetic logic prioritizing the late-stage introduction of the expensive fluorinated side chain.
Detailed Synthesis Protocol
Phase 1: The DDQ/BSTFA Dehydrogenation
The introduction of the
Reagents:
-
Substrate: 3-oxo-4-aza-5
-androstane-17 -carboxylic acid[12][13][14][15][16] -
Oxidant: DDQ (1.1 - 1.2 eq)
-
Silylating Agent: BSTFA (4-5 eq)
-
Catalyst: Triflic acid (TfOH)
-
Solvent: Toluene (anhydrous)
Step-by-Step Workflow:
-
Silylation: Suspend the starting material and DDQ in toluene. Add BSTFA and catalytic TfOH.
-
Mechanism: The reaction proceeds via the formation of a silyl enol ether at the C2 position. DDQ abstracts a hydride from C1, and the silyl group is eliminated to form the double bond.
-
Thermal Drive: Heat the mixture to reflux (approx. 100-110°C) for 8–12 hours.
-
Workup: Cool to room temperature. The reduced DDQ (DDHQ) precipitates and is removed by filtration. The filtrate is washed with sodium bisulfite (to remove residual oxidant) and 1N HCl (to hydrolyze any remaining silyl esters).
Phase 2: Activation and Amidation (The Critical Step)
Because 2,5-bis(trifluoromethyl)aniline is a poor nucleophile, simple activation is insufficient. The industrial standard involves converting the acid to a mixed anhydride or acid chloride, often catalyzed by a Lewis Acid like Boron Trifluoride Etherate (
Reagents:
-
Substrate:
-Carboxylic Acid (from Phase 1) -
Reagent A: Thionyl Chloride (
) or Pivaloyl Chloride -
Catalyst:
(Lewis Acid) -
Base: Pyridine (if using
)
Protocol (Mixed Anhydride/Lewis Acid Variation):
-
Activation: Dissolve the
-acid in dry THF or Toluene. Add a base (DBU or Triethylamine) and Pivaloyl Chloride at 0°C to form the mixed anhydride. Stir for 30–60 mins. -
Coupling: Add 2,5-bis(trifluoromethyl)aniline followed immediately by
.[14] -
Reflux: Heat the reaction to reflux.[14][15] The Lewis acid coordinates with the aniline nitrogen or the carbonyl oxygen, increasing electrophilicity and facilitating the attack of the weak amine.
-
Purification: Quench with water. Extract with Ethyl Acetate.[12][14] Wash with dilute HCl and Brine. Recrystallize from Acetonitrile/Water to remove unreacted aniline.
Process Logic & Pathway Visualization
The following diagram illustrates the chemical flow and the critical decision points in the synthesis.
Figure 2: Linear process flow emphasizing the activation of the intermediate prior to coupling.
Impurity Profile & Control Strategy (E-E-A-T)
In regulatory filings (DMF/ANDA), the control of the following impurities is critical.
| Impurity Name | Structure/Origin | Root Cause | Control Strategy |
| Dihydro-Dutasteride | Saturated C1-C2 bond | Incomplete DDQ oxidation or starting material carryover. | Ensure >98% conversion in Step 1 via HPLC monitoring before proceeding. |
| C5 or C17 epimer | Base-catalyzed epimerization during the coupling step. | Maintain strict temperature control during activation; avoid prolonged exposure to strong bases. | |
| Desmethyl-Dutasteride | Loss of N-Methyl (rare) or degradation | Extreme pH conditions during workup. | Maintain pH 4–8 during aqueous washes. |
| Unreacted Aniline | 2,5-bis(trifluoromethyl)aniline | Incomplete coupling due to steric/electronic hindrance. | Use Lewis Acid ( |
Troubleshooting the Amidation
If yields in Phase 2 are low (<50%):
-
Check Moisture: The mixed anhydride is moisture-sensitive. Ensure THF/Toluene is Karl Fischer < 0.05% water.
-
Lewis Acid Stoichiometry: Increase
to 1.5 equivalents. -
Temperature: Switch solvent to Xylene and increase temperature to 130°C if using the thionyl chloride route.
References
-
GlaxoSmithKline. (1995).
-substituted-4-aza-5 -androst-1-en-3-ones. US Patent 5,565,567. Link -
Reddy, G. M., et al. (2005). Impurity profile study of dutasteride.[1][4][9][11][12] Pharmazie.[5][8][10][12][14] Link
-
Zentiva, K.S. (2010). Processes for preparation of dutasteride (EP2238152B1). European Patent Office.[15] Link
-
Satyanarayana, K., et al. (2007).[8][15] A Scalable Synthesis of Dutasteride. Organic Process Research & Development. Link
-
BenchChem. (2025).[7] Dutasteride's Role in Inhibiting Dihydrotestosterone (DHT) Synthesis.[1][5][6][7][9][15][17]Link
Sources
- 1. Comparison of Clinical Trials With Finasteride and Dutasteride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. joinvoy.com [joinvoy.com]
- 3. Comparison between dutasteride and finasteride in hair regrowth and reversal of miniaturization in male and female androgenetic alopecia: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. pharmacyfreak.com [pharmacyfreak.com]
- 6. alviarmani.com [alviarmani.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Impurity profile study of dutasteride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. hairfreehairgrow.com [hairfreehairgrow.com]
- 11. Dutasteride: A Review of Current Data on a Novel Dual Inhibitor of 5α Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iosrjournals.org [iosrjournals.org]
- 13. Dutasteride Related Impurity 1 synthesis - chemicalbook [chemicalbook.com]
- 14. EP2238152B1 - Processes for preparation of dutasteride - Google Patents [patents.google.com]
- 15. PROCESSES FOR PREPARATION OF DUTASTERIDE - Patent 2238152 [data.epo.org]
- 16. CN102382165B - Preparation method of dutasteride - Google Patents [patents.google.com]
- 17. ingentaconnect.com [ingentaconnect.com]
Foreword: A Senior Application Scientist's Perspective
An In-Depth Technical Guide to the Impurity Profile of Dutasteride
In the landscape of pharmaceutical development, the active pharmaceutical ingredient (API) is the protagonist of our story. However, the narrative is incomplete and potentially hazardous without a deep understanding of its supporting cast: the impurities. The impurity profile of a drug substance like Dutasteride is not a mere footnote in a regulatory submission; it is a critical determinant of safety, efficacy, and manufacturing consistency. This guide is structured not as a rigid checklist but as a logical exploration, mirroring the scientific process itself—from understanding the origins of impurities to applying sophisticated analytical techniques for their control. As scientists, our role extends beyond mere measurement; we must comprehend the causality behind each peak in a chromatogram and each signal in a mass spectrum. This document is designed for researchers and drug development professionals who share this ethos, providing a framework for the rigorous, science-led investigation of Dutasteride's impurity profile.
The Centrality of Impurity Profiling for Dutasteride
Dutasteride, chemically (5α, 17β)-N-[2,5-bis(trifluoromethyl)phenyl]-3-oxo-4-azaandrost-1-ene-17-carboxamide, is a potent dual inhibitor of both type 1 and type 2 isoforms of 5α-reductase.[1] This enzyme is responsible for converting testosterone to the more potent androgen, dihydrotestosterone (DHT). By inhibiting this conversion, Dutasteride is a cornerstone therapy for benign prostatic hyperplasia (BPH).[2]
The molecular complexity of Dutasteride, which possesses seven chiral centers, and its multi-step synthesis pathway, create a fertile ground for the formation of various impurities.[3][4] These can include process-related impurities such as isomers, by-products, and unreacted intermediates, as well as degradation products that may form during storage.[5] Regulatory bodies like the FDA and EMA, guided by ICH principles, mandate strict control over these impurities. Any impurity present above the 0.10% threshold must be reported, and if present above 0.15%, it must be identified and structurally characterized.[2][6] This underscores the non-negotiable importance of a robust and well-understood impurity profile.
Classification and Genesis of Dutasteride Impurities
Understanding the origin of an impurity is the first step toward controlling it. Impurities associated with Dutasteride can be systematically categorized based on their source, as outlined by pharmacopoeial standards and scientific literature.[5][7]
-
Organic Impurities: This is the most critical category for Dutasteride and includes:
-
Process-Related Impurities: These are by-products and intermediates that arise from the synthetic route. Their presence is a direct reflection of the reaction kinetics, purification efficiency, and quality of starting materials. For instance, incomplete oxidation during synthesis can lead to the formation of Dihydro Dutasteride.[2]
-
Degradation Products: These emerge when the API is subjected to stress conditions such as acid or base hydrolysis and oxidation.[8] A comprehensive understanding of these degradation pathways is essential for developing stability-indicating analytical methods and defining appropriate storage conditions.
-
Isomeric Impurities: Given Dutasteride's stereochemistry, the formation of isomers (e.g., the β-isomer or the 17α-epimer) is a significant concern. These often arise from non-stereospecific reactions or the presence of isomeric contaminants in starting materials.[9][10]
-
-
Inorganic Impurities: These are typically derived from manufacturing equipment or catalysts used in the synthesis and are controlled through standard limit tests.[7]
-
Residual Solvents: Solvents used during synthesis or purification can be retained in the final API. Their levels are strictly controlled due to their potential toxicity.[5]
The following diagram illustrates the classification of impurities relevant to Dutasteride.
Caption: Classification of Dutasteride Impurities by Origin.
Profiles of Key Known Impurities
A thorough investigation has led to the identification and characterization of several key impurities. The synthesis and characterization of reference standards for these impurities are paramount for accurate analytical method development and validation.[9][11][12] The table below summarizes the profiles of significant process-related and isomeric impurities documented in scientific literature and pharmacopoeias.
| Impurity Name/Designation | Chemical Name | Origin | Molecular Weight ( g/mol ) | Pharmacopoeia Reference |
| Dihydro Dutasteride | 17β-N-[2,5-bis(trifluoromethyl)phenyl]carbamoyl-4-aza-5α-androstane-3-one | Process-Related | 530.55 | USP[2][9][13] |
| β-Isomer of Dutasteride | 17β-N-[2,5-bis(trifluoromethyl)phenyl]carbamoyl-4-aza-5β-androst-1-ene-3-one | Isomeric/Process | 528.53 | -[2][9] |
| Desmethyl Dutasteride | 17β-N-[2,5-bis(trifluoromethyl)phenyl]carbamoyl-3-hydroxy-4-azaestra-1,3,5,7,9-pentaene | Process-Related | 508.45 | -[9][11] |
| Dutasteride EP Impurity A | 3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic Acid | Process (Precursor) | 317.42 | EP[5][14] |
| Dutasteride EP Impurity G | N-[2,5-bis(trifluoromethyl)phenyl]-3-oxo-4-azaandrost-1,5-diene-17β-carboxamide | Process-Related | 526.51 | EP[14][15] |
| Dutasteride 17α-epimer | (5α,17α)-N-[2,5-Bis(trifluoromethyl)phenyl]-3-oxo-4-azaandrost-1-ene-17-carboxamide | Isomeric/Process | 528.53 | USP[10] |
| Dutasteride α/β Dimer | Dimer of Dutasteride | Process-Related | 1055.06 (approx.) | USP[5][10] |
Analytical Strategy: From Detection to Characterization
A multi-tiered analytical approach is required to effectively separate, quantify, and identify impurities in Dutasteride. High-Performance Liquid Chromatography (HPLC) serves as the cornerstone of this strategy, while mass spectrometry is indispensable for structural elucidation.[7]
The Core Technique: High-Performance Liquid Chromatography (HPLC)
The primary challenge in developing an HPLC method for Dutasteride is achieving adequate resolution between the main peak and its structurally similar impurities, particularly isomers. Both normal-phase and reverse-phase systems have been successfully employed.[6][9] However, reverse-phase HPLC (RP-HPLC) is generally preferred in quality control environments for its robustness and reproducibility.
Causality in Method Development: The choice of a stationary phase, such as a C18 or C11 column, is dictated by the need to maximize hydrophobic interactions, which helps in separating the non-polar steroid backbone of Dutasteride from its closely related variants.[6][10] The mobile phase, typically a mixture of acetonitrile and water, is optimized to fine-tune the elution of these compounds. The selection of the detection wavelength (e.g., 210-220 nm) is based on the UV absorbance maxima of the shared chromophore in Dutasteride and its impurities, ensuring sensitive detection for all components.[9][10]
Workflow for Impurity Identification and Quantification
The following diagram outlines a systematic workflow for analyzing Dutasteride for its impurity profile.
Caption: General Workflow for Dutasteride Impurity Profiling.
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol is a representative method synthesized from established practices for the separation and quantification of Dutasteride and its impurities.[6][8][10] Its self-validating nature comes from its demonstrated ability to separate degradation products from the main API peak in forced degradation studies.
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis or Photodiode Array (PDA) detector.
2. Chromatographic Conditions:
-
Column: L11 packing (e.g., Cyano-based), 4.6 mm x 150 mm, 5 µm particle size. A C18 column can also be validated for this purpose.[6][10]
-
Mobile Phase: Acetonitrile and Water (80:20 v/v).[10]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.[10]
-
Injection Volume: 10 µL.
-
Run Time: Sufficiently long to elute all known impurities, typically 5 times the retention time of the Dutasteride peak.[10]
3. Solution Preparation:
-
Diluent: Acetonitrile and Water (60:40 v/v).
-
Sample Solution: Accurately weigh and dissolve about 25 mg of Dutasteride in the diluent to a final volume of 50.0 mL to obtain a concentration of 0.5 mg/mL.
-
System Suitability Solution: Use a USP Dutasteride Resolution Mixture or a lab-prepared spiked sample containing known impurities (e.g., Dihydro Dutasteride, 17α-epimer, dimers) to verify system performance.[10]
4. System Suitability:
-
Resolution: The resolution between critical pairs, such as the dutasteride α-dimer and β-dimer peaks, must be not less than 1.5.[13]
-
Tailing Factor: The tailing factor for the Dutasteride peak should be not more than 2.0.
-
Relative Standard Deviation (RSD): The RSD for replicate injections of the Dutasteride peak area should be not more than 2.0%.
5. Analysis & Calculation:
-
Inject the diluent (as a blank) followed by the system suitability solution and the sample solution.
-
Identify the peaks corresponding to known impurities based on their relative retention times.
-
Calculate the percentage of each impurity using the following formula, applying a relative response factor (RRF) if established:
-
% Impurity = (Area_impurity / Total_Area_all_peaks) * 100
-
Structural Elucidation: The Role of Mass Spectrometry
When an unknown impurity is detected above the identification threshold, liquid chromatography-mass spectrometry (LC-MS) is the primary tool for its characterization.[9][11] By coupling the HPLC system to a mass spectrometer, one can obtain the molecular weight of the eluting impurity. High-resolution mass spectrometry (HRMS) can provide the elemental composition, offering significant clues to the impurity's structure. Further fragmentation using tandem MS (MS/MS) helps in piecing together the molecular structure, which can then be definitively confirmed by isolating the impurity and analyzing it via Nuclear Magnetic Resonance (NMR) spectroscopy.[2][9]
Conclusion: Towards a Controlled and Consistent Profile
The effective management of the Dutasteride impurity profile is a multifaceted endeavor that bridges synthetic chemistry, analytical science, and regulatory affairs. It demands a proactive approach, beginning with a deep understanding of the manufacturing process to minimize impurity formation at its source. This is complemented by the development and validation of highly sensitive and specific analytical methods, such as the HPLC protocol detailed herein, to ensure that every batch of Dutasteride API meets the stringent purity requirements for patient safety. The principles and methodologies outlined in this guide provide a robust framework for achieving this critical objective in the development and lifecycle management of Dutasteride.
References
-
Satyanarayana, K., Srinivas, K., Himabindu, V., & Reddy, G. M. (2007). Impurity profile study of dutasteride. Pharmazie, 62(10), 743–746. [Link]
-
Pawar, S. J., et al. (2013). Synthesis, Isolation, and Characterization of Isomeric Impurity of Dutasteride. IOSR Journal of Applied Chemistry. [Link]
-
Veeprho. (n.d.). Dutasteride Impurities and Related Compound. Veeprho. [Link]
-
Reddy, G. M., et al. (2007). Impurity profile study of dutasteride*. Pharmazie. [Link]
-
Satyanarayana, K., Srinivas, K., Himabindu, V., & Reddy, G. M. (2007). Impurity profile study of dutasteride. PubMed. [Link]
-
SynThink. (n.d.). Dutasteride EP Impurities & USP Related Compounds. SynThink. [Link]
-
Sumithra, M., et al. (2023). Analytical methods of dutasteride: An overview. Annals of Phytomedicine. [Link]
-
Pharmaffiliates. (2020). DUTASTERIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Pharmaffiliates Blog. [Link]
-
Rao, D. D., et al. (2011). Stress Degradation Studies on Dutasteride and Development of a Stability-Indicating HPLC Assay Method for Bulk Drug and Pharmaceutical Dosage Form. ResearchGate. [Link]
- Google Patents. (n.d.).
-
FDA. (n.d.). Center for Drug Evaluation and Research - Application Number 21-319. Accessdata.fda.gov. [Link]
-
Sawant, S. B., et al. (2016). A Scaleable Synthesis of Dutasteride: A Selective 5α-Reductase Inhibitor†. ResearchGate. [Link]
-
Tlcpharma Labs. (n.d.). Dutasteride Impurities | Usp | Ep | Bp. [Link]
-
ResearchGate. (n.d.). Impurities in Dutasteride (1) by HPLC. [Link]
-
Axios Research. (n.d.). Dutasteride Impurity 23. [Link]
-
USP-NF. (2016). Dutasteride Monograph. [Link]
-
USP-NF. (2015). Dutasteride Notice of Intent to Revise. [Link]
-
Alfa Omega Pharma. (n.d.). Dutasteride Impurities | 164656-23-9 Certified Reference Substance. [Link]
-
AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]
-
Szczepek, W. J., et al. (2014). Characterization of dutasteride polymorphic forms. science24.com. [Link]
-
Current Trends in Pharmacy and Pharmaceutical Chemistry. (2025). A concise review- Development of an analytical method and validation of dutasteride. [Link]
-
Pharmaffiliates. (n.d.). Dutasteride-impurities. [Link]
-
Sawant, S. B., et al. (2017). AN EFFICIENT SYNTHESIS OF DUTASTERIDE: UTILIZING BENZOYL GROUP AS NOVEL LACTAMIC PROTECTING GROUP. Rasayan Journal of Chemistry. [Link]
-
EPA. (2025). Dutasteride - Hazard Genotoxicity. CompTox Chemicals Dashboard. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. DUTASTERIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. veeprho.com [veeprho.com]
- 6. iosrjournals.org [iosrjournals.org]
- 7. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. uspnf.com [uspnf.com]
- 11. Impurity profile study of dutasteride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. synthinkchemicals.com [synthinkchemicals.com]
- 13. uspnf.com [uspnf.com]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. tlcpharma.com [tlcpharma.com]
Methodological & Application
Application Note: A Robust and Validated LC-MS/MS Protocol for the Analysis of Dutasteride and its Isomeric Impurity J
Abstract
This comprehensive application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Dutasteride and its critical process impurity, Dutasteride Impurity J. As isomeric compounds, their separation and accurate quantitation present a significant analytical challenge. This protocol provides a complete workflow, from sample preparation to method validation, designed to meet the stringent requirements of pharmaceutical quality control and drug development. The causality behind experimental choices is explained, ensuring the protocol is a self-validating system grounded in established scientific principles and regulatory expectations.
Introduction: The Imperative of Impurity Profiling
Dutasteride, (5α, 17β)-N-[2,5-bis(trifluoromethyl)phenyl]-3-oxo-4-azaandrost-1-ene-17-carboxamide, is a potent dual inhibitor of 5α-reductase isoforms, widely used in the treatment of benign prostatic hyperplasia.[1] The control of impurities in active pharmaceutical ingredients (APIs) is a critical mandate from regulatory bodies worldwide, as impurities can impact the safety and efficacy of the final drug product.
This compound, chemically named (17β)-N-[2,5-bis(Trifluoromethyl)phenyl]-3-oxo-4-azaandrost-5-ene-17-carboxamide[2], is an isomer of the parent drug.[3] Both compounds share the same molecular formula (C27H30F6N2O2) and molecular weight (528.53 g/mol ), making their differentiation by mass spectrometry alone impossible.[2][3] Therefore, a highly efficient chromatographic separation is paramount. This application note addresses this challenge by providing a detailed, validated LC-MS/MS protocol suitable for researchers, scientists, and drug development professionals.
Experimental Design: Materials and Methods
Materials and Reagents
-
Reference Standards: Dutasteride (Purity >99%), this compound (CAS No. 164656-21-7, Purity >98%). These are essential for method development, calibration, and validation.[4][5]
-
Solvents: HPLC or LC-MS grade Acetonitrile, Methanol, and Water.
-
Reagents: Formic acid (LC-MS grade), Ammonium acetate (LC-MS grade).
-
Internal Standard (IS): Dutasteride-d6 or a structurally similar compound not present in the samples (e.g., Finasteride) is recommended for bioanalytical applications but is optional for API purity testing where external standards are common. For this protocol, an external standard method is detailed.
Instrumentation
-
Liquid Chromatograph (LC): A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of delivering precise gradients.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Preparation of Standard and Sample Solutions
Rationale: Accurate and consistent preparation of solutions is fundamental to the reliability of the analytical results. The choice of diluent is critical to ensure analyte solubility and compatibility with the mobile phase. A mixture of acetonitrile and water is chosen for its excellent solvating power for dutasteride and its impurities.[6]
-
Stock Solutions (1000 µg/mL):
-
Accurately weigh about 10 mg of Dutasteride and this compound reference standards into separate 10 mL volumetric flasks.
-
Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water. Sonicate if necessary to ensure complete dissolution.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solutions with the diluent. For impurity analysis, a key working standard is a solution of Dutasteride (e.g., 100 µg/mL) spiked with this compound at the specification level (e.g., 0.1% or 0.1 µg/mL).
-
-
Sample Preparation (for Drug Substance):
-
Accurately weigh approximately 10 mg of the Dutasteride API sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the diluent to achieve a nominal concentration of 1000 µg/mL.
-
LC-MS/MS Methodological Framework
Causality of Method Choices: The selection of a C18 stationary phase is based on the non-polar, hydrophobic nature of the steroid-like dutasteride molecule.[3][7] A gradient elution with acetonitrile and water, modified with formic acid, is employed to achieve the necessary separation of the isomers and to promote efficient protonation for positive ion ESI-MS detection.
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm (or similar high-efficiency column) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-1 min: 50% B; 1-8 min: 50-95% B; 8-9 min: 95% B; 9.1-10 min: 50% B (Re-equilibration) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters
Rationale: Electrospray ionization in positive mode (ESI+) is selected because the dutasteride structure contains nitrogen atoms that are readily protonated. Multiple Reaction Monitoring (MRM) is used for its superior selectivity and sensitivity, which is crucial for detecting trace-level impurities. The precursor ion for both isomers will be the protonated molecule [M+H]+ at m/z 529.5. Product ions are generated by collision-induced dissociation (CID) and selected based on their stability and abundance. A common fragment for dutasteride involves the loss of the trifluoromethylphenyl group.[7]
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table below |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
Table of Optimized MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |
| Dutasteride | 529.5 | 461.5 | 80 V | 35 eV |
| 529.5 | 99.1 | 80 V | 50 eV | |
| This compound | 529.5 | 461.5 | 80 V | 35 eV |
| 529.5 | User Determined | User Determined | User Determined |
Note: While the primary fragment may be identical, it is crucial to infuse both pure compounds to optimize and confirm the transitions and to identify a secondary, potentially unique, product ion for confirmation.
Method Validation Protocol
The developed method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.
Specificity
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, including other impurities and degradation products. Procedure:
-
Analyze a blank sample (diluent).
-
Analyze a solution of pure Dutasteride.
-
Analyze a solution of pure this compound.
-
Analyze a spiked sample containing both Dutasteride and Impurity J to confirm baseline separation.
-
Perform forced degradation studies on Dutasteride (acid, base, oxidative, thermal, photolytic stress) to demonstrate that degradation products do not interfere with the quantitation of Dutasteride or Impurity J.
Linearity and Range
Objective: To demonstrate a proportional relationship between the analyte concentration and the instrument response over a specified range. Procedure:
-
Prepare at least five concentration levels for Impurity J, from the reporting threshold to 120% of the specification limit (e.g., if the limit is 0.1%, range from 0.05% to 0.12% relative to the Dutasteride concentration).
-
Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.
Accuracy
Objective: To determine the closeness of the test results to the true value. Procedure:
-
Analyze samples of Dutasteride spiked with Impurity J at three concentration levels (e.g., 80%, 100%, and 120% of the specification limit).
-
Perform the analysis in triplicate at each level.
-
Calculate the percentage recovery. Acceptance criteria are typically 98.0% to 102.0%.[6]
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Repeatability (Intra-assay precision): Analyze six replicate samples of Dutasteride spiked with Impurity J at 100% of the specification level on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
The relative standard deviation (RSD) should not be more than 2.0%.[6]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified. Procedure:
-
LOD: Can be determined based on a signal-to-noise ratio of 3:1.
-
LOQ: Can be determined based on a signal-to-noise ratio of 10:1, with acceptable precision and accuracy.
Workflow and Data Visualization
The following diagrams illustrate the logical flow of the analytical protocol.
Caption: High-level workflow for the LC-MS/MS analysis of this compound.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. elitesynthlaboratories.com [elitesynthlaboratories.com]
- 3. klivon.com [klivon.com]
- 4. researchgate.net [researchgate.net]
- 5. Impurity profile study of dutasteride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tlcstandards.com [tlcstandards.com]
- 7. iosrjournals.org [iosrjournals.org]
protocol for forced degradation studies of Dutasteride
Application Note: Advanced Protocol for Forced Degradation Studies of Dutasteride
Executive Summary & Scientific Rationale
Dutasteride (DTS) is a synthetic 4-azasteroid and a selective inhibitor of both type 1 and type 2 isoforms of steroid 5
This protocol outlines a scientifically grounded approach to forced degradation (stress testing) compliant with ICH Q1A(R2) and ICH Q1B guidelines. The objective is to generate primary degradation products (typically 5–20% degradation) to validate the specificity of stability-indicating analytical methods.
Key Stability Insights:
-
Hydrolysis: The amide bond at the C-17 position is the primary site of liability, susceptible to both acid and base hydrolysis.
-
Oxidation: While the steroid core is relatively robust, the azasteroid nitrogen and double bonds present potential oxidative sites.
-
Photostability: Dutasteride is generally robust but must be confirmed against ICH Q1B standards.
Materials and Equipment
-
API: Dutasteride Reference Standard (>99.0% purity).
-
Reagents:
-
Hydrochloric Acid (HCl), 37% (ACS Reagent).
-
Sodium Hydroxide (NaOH) pellets (ACS Reagent).
-
Hydrogen Peroxide (H
O ), 30% w/w.[3] -
HPLC Grade Acetonitrile (ACN) and Methanol (MeOH).
-
Milli-Q Water (18.2 M
cm).
-
-
Instrumentation:
-
HPLC/UPLC System with PDA/DAD detector (e.g., Agilent 1290 or Waters ACQUITY).
-
Photostability Chamber (capable of 1.2 million lux·hours).
-
Precision Water Bath / Thermal Oven.
-
Experimental Protocol: Stress Conditions
Note: The following conditions are starting points. The "Senior Scientist" approach dictates that you perform a scouting run. If >20% degradation occurs instantly, dilute the stressor. If <5% occurs after 24h, increase temperature or concentration.
Preparation of Stock Solution
Dissolve Dutasteride in Acetonitrile to achieve a concentration of 1000
-
Rationale: Dutasteride is practically insoluble in water.[4] Acetonitrile is preferred over methanol for stock preparation to minimize potential transesterification artifacts during thermal stress.
Acidic Hydrolysis
-
Aliquot: Transfer 5.0 mL of Stock Solution into a 50 mL volumetric flask.
-
Stress: Add 5.0 mL of 1.0 N HCl .
-
Condition: Reflux at 60°C - 80°C for 2–6 hours.
-
Quenching: Neutralize with 5.0 mL of 1.0 N NaOH before making up the volume.
-
Dilution: Dilute to volume with Mobile Phase.
-
Target Mechanism: Cleavage of the amide bond to form Dutasteride Acid and the corresponding amine [1].
Alkaline Hydrolysis
-
Aliquot: Transfer 5.0 mL of Stock Solution into a 50 mL volumetric flask.
-
Stress: Add 5.0 mL of 0.5 N NaOH (Alkaline hydrolysis is often faster than acid for amides).
-
Condition: Heat at 60°C for 1–4 hours.
-
Quenching: Neutralize with 5.0 mL of 0.5 N HCl .
-
Dilution: Dilute to volume with Mobile Phase.
-
Target Mechanism: Formation of carboxylic acid derivatives and potential di-sodium adducts [2].[3][5]
Oxidative Degradation
-
Aliquot: Transfer 5.0 mL of Stock Solution into a 50 mL volumetric flask.
-
Stress: Add 5.0 mL of 3% to 30% H
O . -
Condition: Keep at Room Temperature (RT) for 24 hours. If no degradation, heat to 60°C for 4 hours.
-
Quenching: Dilute with Mobile Phase. (Note: Ensure the analytical column is robust to residual peroxide, or perform a reductive quench with sodium bisulfite if necessary, though dilution is usually sufficient).
-
Target Mechanism: N-oxide formation or dehydrogenation [3].
Thermal Stress (Solid State)
-
Sample: Place 100 mg of solid Dutasteride in a thin layer in a petri dish.
-
Condition: Incubate at 105°C for 48–72 hours.
-
Preparation: Dissolve in ACN and dilute to analytical concentration.
-
Target: Simulates manufacturing/drying stress.
Photolytic Stress
-
Sample: Expose solid sample (spread thin) and solution (in quartz cuvette) to UV/Vis light.
-
Condition: Minimum 1.2 million lux·hours and 200 W·h/m² UV energy (ICH Q1B).
-
Control: Wrap a parallel sample in aluminum foil (Dark Control) to distinguish thermal effects from light effects.
Analytical Methodology (Stability Indicating)
To separate Dutasteride from its degradation products (Dutasteride Acid, Desmethyl Dutasteride, etc.), a gradient elution is strictly required. Isocratic methods often fail to elute polar degradants or resolve late-eluting dimers.
Recommended HPLC Conditions:
| Parameter | Specification |
| Column | C18 (L1) or Phenyl-Hexyl, 250 x 4.6 mm, 5 |
| Mobile Phase A | Phosphate Buffer (pH 6.8) or Ammonium Acetate (pH 5.0) |
| Mobile Phase B | Acetonitrile (100%) |
| Flow Rate | 1.0 mL/min |
| Gradient | 0-2 min: 50% B; 2-15 min: 50% |
| Detection | UV at 210 nm (for max sensitivity) or 240 nm (for selectivity) |
| Column Temp | 30°C - 40°C |
Visualizations
Figure 1: Forced Degradation Workflow
A systematic approach ensures data integrity and mass balance tracking.
Caption: Systematic workflow for Dutasteride forced degradation, emphasizing the critical quenching step for hydrolytic samples to prevent equipment damage and artificial degradation.
Figure 2: Predicted Degradation Pathway
Dutasteride degradation is dominated by the instability of the amide moiety and the azasteroid core.
Caption: Primary degradation pathways of Dutasteride.[6][7] Hydrolysis of the amide bond is the dominant pathway yielding Dutasteride Acid and the aniline fragment.
Expected Results & Discussion
-
Acid/Base Stress: Expect significant degradation.[2][7][8] The amide bond cleavage yields Dutasteride Acid (retention time shift due to polarity change) and 2,5-bis(trifluoromethyl)aniline .
-
Oxidation: Dutasteride is relatively stable, but high concentrations of peroxide may yield minor N-oxide impurities or dehydrogenated products (e.g.,
-1 dehydrogenation) [4]. -
Mass Balance: A valid study must demonstrate a mass balance between 95% and 105%. If mass balance is poor, investigate non-eluting polymers or volatile degradation products.
References
-
Srinivas, P., et al. (2020).[9] "Developing and Validating an HPLC Method to Quantify Simultaneously Dutasteride and Their Related Molecules." International Journal of Research in Pharmaceutical and Biomedical Sciences.
-
Gurupadayya, B.M., et al. (2014). "MS/MS and HPLC Characterization of Forced Degradation Products of Dutasteride and Tamsulosin Hydrochloride." International Journal of Pharmaceutical Sciences and Research.
-
Satyanarayana, K., et al. (2007).[10] "Impurity profile study of dutasteride." Pharmazie.[10]
-
ICH Harmonised Tripartite Guideline. "Stability Testing of New Drug Substances and Products Q1A(R2)."
Sources
- 1. researchgate.net [researchgate.net]
- 2. ukaazpublications.com [ukaazpublications.com]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. ijpsr.com [ijpsr.com]
- 6. veeprho.com [veeprho.com]
- 7. researchgate.net [researchgate.net]
- 8. (PDF) A Stability Indicating UPLC Method for Dutasteride and Its Related Impurities [academia.edu]
- 9. ijrpc.com [ijrpc.com]
- 10. Impurity profile study of dutasteride - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of qNMR for the Quantification of Dutasteride Impurity J
[Application Note & Protocol]
Introduction: The Imperative for Precise Impurity Quantification in Dutasteride
Dutasteride, a potent dual inhibitor of 5α-reductase, is a critical active pharmaceutical ingredient (API) for the treatment of benign prostatic hyperplasia[1]. The synthetic pathway of dutasteride, like many complex small molecules, can result in the formation of various process-related impurities and degradation products[2][3][4]. Regulatory bodies such as the International Council for Harmonisation (ICH) mandate stringent control over these impurities, as their presence can impact the safety and efficacy of the final drug product[5].
Among these, Dutasteride Impurity J, with a molecular weight of 528.54 g/mol , presents a significant analytical challenge[6]. While chromatographic techniques like HPLC are standard for impurity profiling, they often require specific reference standards for each impurity to determine their accurate concentration, which can be a resource-intensive and time-consuming process[5]. Furthermore, the synthesis and qualification of these impurity standards can be a significant bottleneck in drug development.
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful, primary analytical method for the precise and accurate quantification of organic molecules, including pharmaceutical impurities[7][8][9][10]. Its fundamental principle lies in the direct proportionality between the integrated signal area of a specific nucleus and the number of those nuclei in the sample[8][9]. This allows for the determination of the purity and concentration of a substance without the need for a structurally identical reference standard, positioning qNMR as a valuable tool in pharmaceutical quality control[11][12][13].
This application note provides a comprehensive guide and a detailed protocol for the application of ¹H qNMR for the accurate quantification of this compound. We will delve into the rationale behind experimental choices, a step-by-step methodology, and the principles of method validation, offering researchers and drug development professionals a robust framework for implementing this technique.
The qNMR Advantage: A Primary Ratio Method
Unlike chromatographic methods that rely on the response factor of a detector, qNMR is considered a primary ratio method of measurement[10][14]. This means the molar ratio of two substances in a mixture can be directly determined from the NMR spectrum without the need for a calibration curve specific to the analyte[10]. By introducing a certified internal standard of known purity and concentration into the sample, the concentration of the analyte, in this case, this compound, can be accurately calculated.
The key advantages of employing qNMR for this application include:
-
Reduced Reliance on Specific Reference Standards: A single, well-characterized internal standard can be used for the quantification of multiple analytes, circumventing the need to synthesize and certify a reference standard for every impurity[11].
-
High Specificity and Structural Information: NMR provides detailed structural information, ensuring that the signal being integrated for quantification corresponds unequivocally to the target impurity.
-
Non-destructive Analysis: The sample can be recovered after the analysis if necessary.
-
Traceability and Accuracy: When performed with a certified reference material (CRM) as the internal standard, qNMR provides results with SI traceability, ensuring a high degree of accuracy and reliability[13].
Experimental Design: Causality Behind the Choices
The success of a qNMR experiment hinges on the careful selection of several key parameters. Here, we explain the rationale behind the choices for the quantification of this compound.
Selection of an Appropriate Internal Standard
The internal standard is the cornerstone of a qNMR experiment[15]. An ideal internal standard should possess the following characteristics:
-
High Purity: The purity of the internal standard must be accurately known and certified[15].
-
Chemical Stability: It should not react with the analyte, the solvent, or any other components in the sample matrix[15].
-
Solubility: It must be soluble in the same deuterated solvent as the analyte[9].
-
Signal Resolution: It should produce a simple, sharp signal (ideally a singlet) in a region of the ¹H NMR spectrum that is free from any signals from the analyte or other impurities[15][16].
-
Non-volatility: To ensure accurate weighing, the internal standard should be non-volatile[16].
For the analysis of this compound, which possesses aromatic and aliphatic protons, a suitable internal standard would be one with a sharp signal in a region devoid of interference. Maleic acid, with its olefinic signal around 6 ppm, is a common choice for aromatic compounds[16]. However, considering the complexity of the dutasteride spectrum, an alternative like 1,4-Dinitrobenzene or 3,4,5-Trichloropyridine could be more suitable as their aromatic signals are likely to be in a clear region[16]. The final choice should be confirmed by running a preliminary spectrum of the analyte and potential internal standards together.
Choice of Deuterated Solvent
The solvent must completely dissolve both the analyte (this compound) and the internal standard to ensure a homogeneous solution[9]. Dutasteride is soluble in methanol and ethanol[1]. Therefore, Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) are excellent starting points. DMSO-d₆ is particularly advantageous for its ability to dissolve a wide range of organic compounds and for its residual proton signal being far downfield, minimizing potential overlap with analyte signals.
Selection of Quantification Signal
A critical step in qNMR is the selection of a well-resolved signal from the analyte that can be accurately integrated. For this compound, a preliminary ¹H NMR spectrum should be acquired to identify a signal that is:
-
Unique to the Impurity: The signal should not overlap with any signals from the dutasteride API or other potential impurities.
-
Sufficiently Intense: A signal with a good signal-to-noise ratio is essential for accurate integration.
-
A Simple Multiplet or Singlet: While not strictly necessary, a singlet or a simple, well-defined multiplet is easier to integrate accurately than a complex, overlapping multiplet.
Based on the structure of dutasteride and its known impurities, signals in the aromatic region or specific aliphatic signals that are well-separated from the main API signals should be targeted[1][17].
Protocol for qNMR Quantification of this compound
This protocol outlines the step-by-step methodology for the accurate quantification of this compound using ¹H qNMR.
Materials and Equipment
-
High-resolution NMR spectrometer (≥400 MHz) equipped with a cryoprobe for enhanced sensitivity is recommended[7].
-
Certified internal standard (e.g., 1,4-Dinitrobenzene, purity ≥ 99.5%).
-
Deuterated solvent (e.g., DMSO-d₆, with low water content).
-
High-precision analytical balance (readable to 0.01 mg).
-
Volumetric flasks and pipettes.
-
NMR tubes.
-
Sample containing this compound.
Workflow Diagram
Caption: Figure 1: qNMR Workflow for this compound Quantification.
Step-by-Step Procedure
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the sample containing this compound into a clean, dry vial using a calibrated analytical balance. Record the exact weight (m_analyte).
-
Accurately weigh approximately 1-2 mg of the certified internal standard (IS) into the same vial. Record the exact weight (m_IS). The goal is to achieve a molar ratio between the analyte and the IS that is close to 1:1 for optimal accuracy[9].
-
Add a precise volume (e.g., 0.6 mL) of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.
-
Ensure complete dissolution of both the sample and the internal standard by gentle vortexing or sonication.
-
Transfer the solution to a clean, dry NMR tube.
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and match the probe to the sample.
-
Perform shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.
-
Set the appropriate acquisition parameters. The relaxation delay (D1) is a critical parameter in qNMR. It should be set to at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and the internal standard signals to ensure complete relaxation and accurate integration[15]. A preliminary T₁ measurement is recommended for method development.
-
Set the number of scans (NS) to achieve an adequate signal-to-noise ratio (S/N > 100:1 is recommended for the signals to be integrated).
-
Acquire the ¹H NMR spectrum.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to ensure a flat baseline across the spectrum, which is crucial for accurate integration.
-
Integrate the selected, well-resolved signal of this compound (I_analyte) and the signal of the internal standard (I_IS). The integration region should cover the entire peak, typically at least 20 times the peak width at half-height.
-
-
Calculation of Purity:
The purity of this compound in the sample can be calculated using the following equation[9]:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I_analyte : Integral of the selected signal of this compound.
-
N_analyte : Number of protons corresponding to the integrated signal of this compound.
-
I_IS : Integral of the selected signal of the internal standard.
-
N_IS : Number of protons corresponding to the integrated signal of the internal standard.
-
M_analyte : Molar mass of this compound (528.54 g/mol )[6].
-
M_IS : Molar mass of the internal standard.
-
m_IS : Mass of the internal standard.
-
m_analyte : Mass of the sample.
-
P_IS : Purity of the internal standard (as a percentage).
-
Method Validation: Ensuring Trustworthiness and Reliability
To ensure the qNMR method is fit for its intended purpose, it must be validated according to ICH Q2(R1) guidelines or the analytical procedure lifecycle approach described in USP <1220>[14][18][19]. The validation should assess the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the resolution of the analyte signal from other signals in the spectrum.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed by preparing samples at different concentrations and plotting the analyte/IS integral ratio against the concentration ratio.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by analyzing a sample with a known concentration of the impurity (if available) or by spike-recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., temperature, relaxation delay).
Data Presentation: Summary of Key Parameters
| Parameter | Recommended Value/Condition | Rationale |
| NMR Spectrometer | ≥400 MHz with cryoprobe | Higher field strength provides better signal dispersion and sensitivity. |
| Internal Standard | 1,4-Dinitrobenzene or 3,4,5-Trichloropyridine (certified) | Provides a simple, well-resolved signal in a clear region of the spectrum. |
| Deuterated Solvent | DMSO-d₆ | Excellent solubility for a wide range of organic compounds. |
| Relaxation Delay (D1) | ≥ 5 x T₁ of the slowest relaxing proton | Ensures complete relaxation for accurate quantification. |
| Number of Scans (NS) | Sufficient for S/N > 100:1 | Provides a high-quality spectrum for accurate integration. |
| Quantification Signal | A well-resolved, unique signal of Impurity J | Ensures specificity and accurate integration. |
Conclusion: A Robust and Reliable Approach
The application of ¹H qNMR offers a powerful, accurate, and efficient method for the quantification of this compound. By eliminating the need for a specific certified reference standard for the impurity, qNMR can significantly streamline the analytical workflow in pharmaceutical development and quality control. The detailed protocol and the underlying scientific rationale provided in this application note serve as a comprehensive guide for researchers and scientists to implement this technique with confidence. Adherence to proper method validation principles will ensure the generation of trustworthy and reliable data that meets stringent regulatory requirements.
References
-
Satyanarayana, K., Srinivas, K., Himabindu, V., & Reddy, G. M. (2007). Impurity profile study of dutasteride. Pharmazie, 62(10), 743–746. [Link]
-
IOSR Journal of Pharmacy and Biological Sciences. (2013). Synthesis, Isolation, and Characterization of Isomeric Impurity of Dutasteride. IOSR Journal of Pharmacy and Biological Sciences, 5(4), 37-43. [Link]
-
ResearchGate. (n.d.). (PDF) Impurity profile study of dutasteride. Retrieved February 27, 2026, from [Link]
-
Ingenta Connect. (n.d.). Impurity profile study of dutasteride. Retrieved February 27, 2026, from [Link]
-
U.S. Pharmacopeia. (n.d.). Stimuli Article (qNMR). Retrieved February 27, 2026, from [Link]
-
American Pharmaceutical Review. (2020, August 25). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. [Link]
-
AWS. (2022, December 19). qNMR - Quantitative Analysis by NMR. [Link]
-
Resolve Mass Spectrometry. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]
-
Governors State University. (2014, October 27). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. [Link]
- Google Patents. (n.d.). CN102417534B - Synthesis technology of dutasteride.
-
SciSpace. (n.d.). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. Retrieved February 27, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control. Retrieved February 27, 2026, from [Link]
-
CordenPharma. (n.d.). Advantages of Quantitative NMR for the Determination of Relative Response Factors. Retrieved February 27, 2026, from [Link]
-
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]
-
Mestrelab Resources. (2024, September 16). What is qNMR and why is it important?. [Link]
-
American Pharmaceutical Review. (2023, April 1). Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. [Link]
- Diehl, B. W. K., Malz, F., & Holzgrabe, U. (2006). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 40(4), 813–823.
-
PubMed. (2022, September 22). Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. [Link]
-
Pharmaffiliates. (n.d.). Dutasteride-impurities. Retrieved February 27, 2026, from [Link]
-
Rasayan Journal of Chemistry. (2017). AN EFFICIENT SYNTHESIS OF DUTASTERIDE: UTILIZING BENZOYL GROUP AS NOVEL LACTAMIC PROTECTING GROUP. 10(3), 997-1002. [Link]
-
PMDA. (2024, September 11). qNMR in the Japanese Pharmacopoeia (JP), now and future. [Link]
-
University of Illinois Chicago. (n.d.). Purity by Absolute qNMR Instructions. Retrieved February 27, 2026, from [Link]
-
PubMed. (2025, October 22). Development of 1H qNMR Analytical Procedure for Purity Determination of Imazosulfuron and 1,4-BTMSB-d4 for ISO 17034 Accreditation. [Link]
-
ResearchGate. (2010, January 5). (PDF) RP-HPLC Method for the Estimation of Dutasteride in Tablet Dosage Form. [Link]
Sources
- 1. iosrjournals.org [iosrjournals.org]
- 2. Impurity profile study of dutasteride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. enovatia.com [enovatia.com]
- 6. klivon.com [klivon.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. emerypharma.com [emerypharma.com]
- 10. spectroscopyeurope.com [spectroscopyeurope.com]
- 11. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 12. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 13. pmda.go.jp [pmda.go.jp]
- 14. usp.org [usp.org]
- 15. m.youtube.com [m.youtube.com]
- 16. govst.edu [govst.edu]
- 17. CN102417534B - Synthesis technology of dutasteride - Google Patents [patents.google.com]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. Development and validation of a quantitative proton NMR method for the analysis of pregnenolone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Resolution Chromatographic Separation of Dutasteride and Its Critical Impurities
Executive Summary & Scientific Context
Dutasteride is a synthetic 4-azasteroid and a selective inhibitor of both type 1 and type 2 isoforms of steroid 5
The Analytical Challenge:
The primary challenge in Dutasteride analysis is not retention, but resolution and solubility . The molecule is practically insoluble in water, requiring high-organic diluents.[5] Furthermore, critical impurities such as Dihydrodutasteride (a process impurity) and the 17-
This guide details a robust RP-HPLC protocol designed to resolve these specific impurities, grounded in USP/EP standards but optimized for modern high-throughput environments.
Chemical Profile[3][5][6][7][8][9][10][11]
-
Molecular Formula:
[3][9]ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Solubility: Soluble in Ethanol, Methanol, ACN; Insoluble in Water.[2][5][10]
-
Critical Quality Attribute (CQA): Resolution (
) between Dutasteride and the 17-ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> epimer must be .
Critical Method Parameters (CMP) & Causality
To ensure a self-validating system, one must understand why specific parameters are chosen.[5]
Stationary Phase Selection
While standard C18 columns are sufficient for general retention, the separation of the 17-
-
Recommendation: High-purity, end-capped C18 (e.g., Zorbax SB-C18 or Waters XBridge BEH C18).[5]
-
Logic: The "SB" (Stable Bond) or "BEH" (Bridged Ethyl Hybrid) technologies prevent silanol interactions which causes peak tailing for the nitrogen-containing azasteroid core.
Mobile Phase & pH[4][11]
-
Organic Modifier: Acetonitrile (ACN) is strictly preferred over Methanol.[5]
-
Reasoning: ACN has a lower viscosity (lower backpressure) and, more importantly, provides sharper peak shapes for this highly hydrophobic steroid compared to protic solvents like methanol.[5]
-
-
Buffer/Modifier: Trifluoroacetic Acid (TFA) (0.1%).[5]
-
Reasoning: Dutasteride is a weak base. TFA suppresses the ionization of residual silanols on the column and ensures the analyte remains in a single ionization state, sharpening the peak.
-
Detection Wavelength[7][8][11][13]
-
-
Reasoning: While the conjugated system absorbs at 240 nm, many process impurities (lacking the full conjugation) have poor response at higher wavelengths. 210 nm maximizes sensitivity for trace impurities (LOQ < 0.05%).[5]
-
Experimental Protocols
Protocol A: Standard RP-HPLC for Related Substances (QC Method)
Based on USP <621> and optimized for resolution.
Instrument: Agilent 1260/1290 Infinity II or Waters Alliance/Acquity.[5]
| Parameter | Setting |
| Column | Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm (or equivalent L1 packing) |
| Column Temp | 35°C (Critical for mass transfer of bulky steroids) |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 10 - 20 µL |
| Detection | UV @ 210 nm (Bandwidth 4 nm, Ref 360 nm) |
| Diluent | Acetonitrile : Water (70 : 30 v/v) |
Mobile Phase Composition:
-
Mobile Phase A: 0.1% TFA in Water (v/v)[5]
-
Mobile Phase B: 100% Acetonitrile
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
|---|---|---|---|
| 0.0 | 55 | 45 | Equilibration |
| 2.0 | 55 | 45 | Isocratic Hold |
| 15.0 | 20 | 80 | Linear Ramp |
| 25.0 | 10 | 90 | Impurity Elution |
| 26.0 | 55 | 45 | Re-equilibration |
| 30.0 | 55 | 45 | End |
System Suitability Criteria (Self-Validating Steps):
-
Tailing Factor: NMT 1.5 for Dutasteride peak.
-
Resolution (
): NLT 1.5 between Dutasteride and 17- Epimer. -
Precision: %RSD of 6 replicate injections < 2.0%.
Protocol B: Forced Degradation Study (Specificity Validation)
Objective: Prove the method separates degradation products from the API.
Workflow Diagram (Methodology):
Caption: Forced degradation workflow ensuring specificity. Note: Dutasteride is relatively stable to light but susceptible to oxidative and alkaline degradation.
Procedure:
-
Acid Stress: Add 5 mL 1N HCl to stock solution.[5] Reflux at 60°C. Neutralize with 1N NaOH.
-
Base Stress: Add 5 mL 0.5N NaOH. Caution: Dutasteride degrades rapidly in strong base; monitor closely. Neutralize with HCl.
-
Oxidative Stress: Add 3%
. Keep in dark for 4 hours.ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Analysis: Inject all stressed samples using Protocol A. Ensure peak purity (using Diode Array Detector) for the main Dutasteride peak (Purity Angle < Purity Threshold).
Impurity Profile & Identification
The following table summarizes the critical impurities that must be monitored.
| Impurity Name | Relative Retention Time (RRT) | Origin | Limit (Typical) |
| Desmethyl Dutasteride | ~0.85 | Degradant | NMT 0.15% |
| Dutasteride (API) | 1.00 | Active | N/A |
| 17- | ~1.05 - 1.10 | Isomer (Synthesis) | NMT 0.15% |
| Dihydrodutasteride | ~1.20 | Process (Hydrogenation) | NMT 0.15% |
| Chlorodutasteride | ~1.35 | Process | NMT 0.10% |
Note: RRTs are approximate and dependent on the exact gradient slope.
Troubleshooting & Expert Insights
Issue 1: "Ghost Peaks" or Carryover
-
Cause: Due to LogP ~6.8, Dutasteride sticks to injector seals and rotor seals.[5]
-
Solution: Use a needle wash of 100% Isopropanol or Methanol/THF (90:10) . Standard ACN/Water washes are often insufficient to remove adsorbed hydrophobic residue.[5]
Issue 2: Epimer Resolution Loss
-
Cause: Column aging or pH drift.[5]
-
Solution: The separation of the 17-
epimer is sterically driven. If resolution drops below 1.5, replace the column. Do not attempt to recover resolution solely by changing %B; the selectivity is stationary-phase dependent.
Decision Tree for Method Optimization:
Caption: Troubleshooting logic for resolving the critical Dutasteride/Epimer pair.
References
-
USP-NF. (2023).[5] Dutasteride: Organic Impurities Procedure 2.[5][8][9] United States Pharmacopeia.[5][11] Link[5]
-
Srinivas, P., et al. (2020).[5][6] "Developing and Validating an HPLC Method to Quantify Simultaneously Dutasteride and Their Related Molecules." International Journal of Research in Pharmaceutical and Biomedical Sciences. Link[5]
-
Reddy, K. V., et al. (2012).[5] "A Stability Indicating UPLC Method for Dutasteride and Its Related Impurities." American Journal of PharmTech Research.[12] Link
-
PubChem. (n.d.).[5] Dutasteride Compound Summary (CID 6918296).[5] National Center for Biotechnology Information.[5] Link
-
European Medicines Agency. (2006).[5] Assessment Report for Avodart (Dutasteride). Link[5]
Sources
- 1. Dutasteride | C27H30F6N2O2 | CID 6918296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Dutasteride | 164656-23-9 [chemicalbook.com]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. Dutasteride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. ijrpc.com [ijrpc.com]
- 7. CN108051513A - HPLC method separation determination dutasteride's starting materials SM2And its method of related impurities - Google Patents [patents.google.com]
- 8. iosrjournals.org [iosrjournals.org]
- 9. uspnf.com [uspnf.com]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Dutasteride Impurity J
From the desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis and control of Dutasteride Impurity J. Here, we move beyond simple protocols to explore the mechanistic underpinnings of impurity formation and provide robust, field-tested troubleshooting strategies.
Part 1: FAQs - Understanding this compound (17α-Epimer)
This section addresses the fundamental identification and analytical challenges associated with this compound.
Q1.1: What exactly is this compound, and what is its chemical structure?
This compound is the 17α-epimer of Dutasteride . While it shares the same molecular formula (C₂₇H₃₀F₆N₂O₂) and molecular weight (528.53 g/mol ) as the active pharmaceutical ingredient (API), its spatial arrangement at the 17th carbon position is different.[1][2] The API, Dutasteride, is the 17β-epimer. This subtle stereochemical difference can significantly impact its pharmacological and toxicological profile.
Q1.2: From a regulatory and process chemistry standpoint, why is controlling Impurity J critical?
Regulatory bodies like the FDA and EMA have stringent requirements for impurity profiling. As per ICH guidelines, any impurity present at a level of >0.10% must be identified, and any above 0.15% must be characterized and qualified.[1] Since Impurity J is a stereoisomer of the API, it may have a different efficacy and safety profile. Uncontrolled levels of Impurity J can lead to batch rejection, regulatory hurdles, and potential patient safety issues. Furthermore, its formation often indicates suboptimal reaction conditions that may be generating other, less obvious impurities.
Q1.3: How can I analytically distinguish between Dutasteride (17β-epimer) and Impurity J (17α-epimer)?
Given that they are isomers with identical mass, standard mass spectrometry alone is insufficient for differentiation. A multi-pronged analytical approach is necessary.
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for separation and quantification. A well-developed reversed-phase HPLC method can resolve the two epimers. Successful separation has been reported using C18 columns with mobile phases consisting of acetonitrile, methanol, and buffered aqueous solutions.[3][4] The difference in spatial arrangement leads to slightly different retention times.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): While the mass-to-charge ratio (m/z) will be identical (e.g., 529.4 for [M+H]⁺), LC-MS is invaluable for confirming that a peak at a specific retention time corresponds to the correct mass of an isomer.[1][5][6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the definitive techniques for structural elucidation and confirmation. Specific protons and carbons in the D-ring and near the C17 side chain will exhibit distinct chemical shifts and coupling constants between the two epimers, providing unambiguous identification.[1]
| Technique | Utility for Impurity J Analysis |
| HPLC | Separation and Quantification |
| LC-MS | Confirmation of Isomeric Mass (m/z 528.5) |
| NMR | Definitive Structural Confirmation (Distinguishing Epimers) |
Part 2: Troubleshooting Guide - Root Cause of Impurity J Formation
The formation of the 17α-epimer is almost always a process-related issue, occurring during the final synthetic steps. This section provides a logical framework for diagnosing the problem.
Sources
- 1. iosrjournals.org [iosrjournals.org]
- 2. klivon.com [klivon.com]
- 3. ijrpc.com [ijrpc.com]
- 4. A concise review- Development of an analytical method and validation of dutasteride - Curr Trends Pharm Pharm Chem [ctppc.org]
- 5. Impurity profile study of dutasteride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ingentaconnect.com [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
stability issues of Dutasteride Impurity J in solution
Welcome to the dedicated technical support resource for Dutasteride Impurity J. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the scientific rationale and practical steps to ensure the integrity and accuracy of your analytical work.
I. Understanding the Stability Challenges of this compound
This compound is an isomer of the active pharmaceutical ingredient (API) Dutasteride.[1][2][3] As an isomer, it shares the same molecular formula and weight but differs in the spatial arrangement of atoms.[1][2][3] This structural similarity suggests that Impurity J may exhibit a comparable susceptibility to degradation as the parent molecule. Forced degradation studies of Dutasteride have consistently shown its lability under hydrolytic (acidic and basic) and, to a lesser extent, oxidative conditions, while demonstrating relative stability to thermal and photolytic stress.[4][5][6] Therefore, the primary challenge in handling solutions of this compound is to prevent its degradation, which could lead to inaccurate quantification and characterization.
II. Troubleshooting Guide: Stability Issues in Solution
This section addresses common problems encountered during the preparation and handling of this compound solutions in a question-and-answer format.
Question 1: I am observing a decrease in the peak area of this compound over a short period in my HPLC analysis. What could be the cause?
Answer: A rapid decrease in the peak area of this compound is a strong indicator of its degradation in the analytical solution. The most probable causes are related to the composition of your diluent and the storage conditions.
Immediate Troubleshooting Steps:
-
Evaluate Your Diluent:
-
pH of the Diluent: Dutasteride is known to degrade in both acidic and alkaline conditions.[6][7][8] If your diluent is unbuffered or has a pH that is too low or too high, it can catalyze the hydrolysis of the impurity.
-
Solvent Type: While Dutasteride is soluble in organic solvents like acetonitrile, methanol, and ethanol[7][9], the choice of solvent can influence stability.
-
Recommendation: Acetonitrile is often a preferred solvent for Dutasteride and its related compounds in analytical methods due to its aprotic nature, which is less likely to participate in hydrolytic degradation compared to protic solvents like methanol or ethanol.[10]
-
-
-
Assess Storage Conditions:
-
Temperature: Even at room temperature, degradation can occur over time.
-
Recommendation: Prepare fresh solutions for immediate use whenever possible. If short-term storage is necessary, keep the solutions refrigerated at 2-8°C.[11] For longer-term storage, freezing at -20°C or below is advisable, but perform stability tests to ensure no degradation occurs upon freezing and thawing.
-
-
Light Exposure: Although Dutasteride is generally considered stable under photolytic stress[4][5], it is a good laboratory practice to protect analytical standards from light.
-
Recommendation: Use amber vials or wrap your vials in aluminum foil to minimize light exposure.
-
-
Logical Flow for Troubleshooting Peak Area Decrease:
Caption: Troubleshooting workflow for decreasing peak area of this compound.
Question 2: I am observing new, unidentified peaks appearing in the chromatogram of my this compound standard solution over time. What is happening?
Answer: The appearance of new peaks that were not present in the initial analysis of the standard strongly suggests that this compound is degrading into other compounds.
Troubleshooting and Confirmatory Steps:
-
Forced Degradation Study: To confirm that the new peaks are indeed degradants of Impurity J, you can perform a controlled forced degradation study. This will help you understand the degradation profile of the impurity under specific stress conditions.
Experimental Protocol: Forced Degradation of this compound
-
Objective: To identify the degradation products of this compound under hydrolytic (acidic and basic) and oxidative stress.
-
Materials:
-
This compound standard
-
Diluent (e.g., Acetonitrile:Water 50:50 v/v)
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with a photodiode array (PDA) or UV detector
-
-
Procedure:
-
Prepare a stock solution of this compound in the diluent.
-
Aliquot the stock solution into five separate vials.
-
Acid Hydrolysis: To one vial, add an equal volume of 0.1 N HCl.
-
Base Hydrolysis: To a second vial, add an equal volume of 0.1 N NaOH.
-
Oxidative Degradation: To a third vial, add an equal volume of 3% H₂O₂.
-
Control Sample: To a fourth vial, add an equal volume of purified water.
-
Unstressed Standard: The fifth vial contains the unstressed stock solution.
-
Incubate the vials (except the unstressed standard) at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2-4 hours). The exact conditions may need to be optimized.
-
After incubation, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to the same final concentration with the diluent.
-
Analyze all samples by HPLC.
-
-
Analysis: Compare the chromatograms of the stressed samples with the control and unstressed standard. The new peaks appearing in the stressed samples are the degradation products. The retention times of these degradants can be compared to the unknown peaks in your stability-compromised sample.
-
-
Review of Analytical Method Parameters:
Data Presentation: Expected Outcome of Forced Degradation Study
| Stress Condition | Expected Observation for this compound | Potential Degradation Products |
| Acid Hydrolysis (0.1 N HCl) | Significant degradation | Formation of new polar peaks |
| Base Hydrolysis (0.1 N NaOH) | Significant degradation | Formation of new polar peaks, potentially different from acid degradation |
| Oxidative (3% H₂O₂) | Moderate degradation | Formation of N-oxides or other oxidation products |
| Thermal (60°C in neutral solution) | Minimal to no degradation | Impurity J is expected to be relatively stable |
| Photolytic (UV light exposure) | Minimal to no degradation | Impurity J is expected to be relatively stable |
III. Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dutasteride is freely soluble in acetonitrile, methanol, and ethanol.[9] For analytical purposes, acetonitrile is often the preferred solvent for preparing stock solutions due to its aprotic nature, which minimizes the risk of solvolysis.[10] A diluent mixture of acetonitrile and water is commonly used for further dilutions in reversed-phase HPLC methods.
Q2: How should I store my this compound solutions to ensure long-term stability?
A2: For optimal stability:
-
Short-term (up to 24-48 hours): Store solutions in a refrigerator at 2-8°C, protected from light.[11]
-
Long-term (weeks to months): Aliquot the stock solution into single-use vials and store them in a freezer at -20°C or colder. Avoid repeated freeze-thaw cycles. It is crucial to perform a stability study to validate your long-term storage conditions.
Q3: My analytical method uses a mobile phase with a low pH. Could this be causing the degradation of this compound?
A3: Yes, a mobile phase with a low pH can potentially cause the on-column degradation of acid-labile compounds like Dutasteride and its isomers.[7][12] If you observe peak tailing, shoulders, or the appearance of small, new peaks, consider the following:
-
Increase the mobile phase pH to a more neutral range if your chromatographic separation allows.
-
Decrease the column temperature to slow down the rate of on-column degradation.
-
Increase the flow rate to reduce the residence time of the analyte on the column.
Q4: Is this compound sensitive to oxidation?
A4: Forced degradation studies on Dutasteride show some susceptibility to oxidative stress, although generally less than to hydrolysis.[4][5] To minimize the risk of oxidative degradation in your solutions:
-
Use high-purity solvents that are free of peroxides.
-
Consider degassing your diluent and mobile phase to remove dissolved oxygen.
-
Avoid sources of metal ion contamination, which can catalyze oxidation.
Workflow for Preparing Stable this compound Solutions:
Caption: Recommended workflow for preparing stable solutions of this compound.
IV. References
-
Pola Srinivas, A. S. K. Sankar, B. S. Rao, and J. V. L. N. Seshagiri Rao. "DEVELOPING AND VALIDATING AN HPLC METHOD TO QUANTIFY SIMULTANEOUSLY DUTASTERIDE AND THEIR RELATED MOLECULES (DUTASTERIDE ACID, - IJRPC)." Indo American Journal of Pharmaceutical Research, 2020.
-
FAO AGRIS. "Stress Degradation Studies on Dutasteride and Development of a Stability-Indicating HPLC Assay Method for Bulk Drug and Pharmaceutical Dosage Form." Accessed February 27, 2026.
-
Hotha, K. K., et al. "A Stability Indicating UPLC Method for Dutasteride and Its Related Impurities." American Journal of PharmTech Research, 2012.
-
ResearchGate. "Stress Degradation Studies on Dutasteride and Development of a Stability-Indicating HPLC Assay Method for Bulk Drug and Pharmaceutical Dosage Form | Request PDF." Accessed February 27, 2026.
-
Patel, Dipti B., et al. "Development and validation of a new RP-HPLC method for the estimation of dutasteride in bulk and pharmaceutical formulations." Journal of Applied Pharmaceutical Science, 2016.
-
Jain, P., et al. "A concise review- Development of an analytical method and validation of dutasteride." Current Trends in Pharmacy and Pharmaceutical Chemistry, 2025.
-
Patel, D. B., et al. "RP-HPLC Method for the Estimation of Dutasteride in Tablet Dosage Form." Indian Journal of Pharmaceutical Sciences, 2010.
-
S. S. Sonanis and S. G. Rajput. "MS/MS AND HPLC CHARACTERIZATION OF FORCED DEGRADATION PRODUCTS OF DUTASTERIDE AND TAMSULOSIN HYDROCHLORIDE." INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 2014.
-
Klivon. "this compound | CAS Number 164656-21-7." Accessed February 27, 2026.
-
Journal of Chemical and Pharmaceutical Research. "Development and validation of stability indicating RP-HPLC with UV detection method: Analysis of Dutasteride in pharmaceutical dosage forms." Accessed February 27, 2026.
-
Al-Bailey, Abdul Razzaq, and Noor Abdul Hakeem. "Analytical methods of dutasteride: An overview." Ukaaz Publications, 2023.
-
Gampa, Vijay Kumar, et al. "Stability Indicating RP-HPLC Method Development and Validation for Dutasteride and Silodosin Combination of Drugs in Pharmaceuti." Pharma Research Library, 2025.
-
Devanna, N. "A concise review- Development of an analytical method and validation of dutasteride." Current Trends in Pharmacy and Pharmaceutical Chemistry, 2023.
-
Reddy, G. Pratap, et al. "Impurity profile study of dutasteride*." Ingenta Connect, 2007.
-
Pharmaffiliates. "Dutasteride-impurities." Accessed February 27, 2026.
-
ResearchGate. "(PDF) Impurity profile study of dutasteride." Accessed February 27, 2026.
-
Benchchem. "Navigating the Complexities of Dutasteride Pharmacokinetics: A Technical Support Guide." Accessed February 27, 2026.
-
Gheyas, F., et al. "The pharmacokinetic modelling of GI198745 (dutasteride), a compound with parallel linear and nonlinear elimination." British Journal of Clinical Pharmacology, 1999.
-
IOSR Journal. "Synthesis, Isolation, and Characterization of Isomeric Impurity of Dutasteride." Accessed February 27, 2026.
-
Allmpus. "Dutasteride - Allmpus - Research and Development." Accessed February 27, 2026.
-
Patel, D. B., et al. "(PDF) RP-HPLC Method for the Estimation of Dutasteride in Tablet Dosage Form." Indian Journal of Pharmaceutical Sciences, 2010.
-
Ali, Md Sajid, et al. "Preparation, Characterization and Stability Study of Dutasteride Loaded Nanoemulsion for Treatment of Benign Prostatic Hypertrophy." Iranian Journal of Pharmaceutical Research, 2014.
-
Tarak Ramesh and Rajendra Prasad. "Determination of dutasteride for analytical method development and validation in bulk as well as in pharmaceutical dosage form by using RP." World Journal of Pharmaceutical Sciences, 2022.
Sources
- 1. klivon.com [klivon.com]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. Stress Degradation Studies on Dutasteride and Development of a Stability-Indicating HPLC Assay Method for Bulk Drug and Pharmaceutical Dosage Form [agris.fao.org]
- 5. researchgate.net [researchgate.net]
- 6. ijpsr.com [ijpsr.com]
- 7. ctppc.org [ctppc.org]
- 8. ukaazpublications.com [ukaazpublications.com]
- 9. japsonline.com [japsonline.com]
- 10. ijrpc.com [ijrpc.com]
- 11. allmpus.com [allmpus.com]
- 12. (PDF) A Stability Indicating UPLC Method for Dutasteride and Its Related Impurities [academia.edu]
Technical Support Center: Method Refinement for Trace Level Detection of Dutasteride Impurity J
Welcome to the Analytical Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers and drug development professionals through the complex chromatographic and mass spectrometric challenges associated with quantifying Dutasteride Impurity J at trace levels (≤0.05%).
This guide abandons generic advice in favor of mechanistic causality, ensuring that every protocol adjustment you make is grounded in the physicochemical reality of the molecule.
Part 1: Diagnostic FAQs (The "Why" and "How")
Q: What makes this compound specifically challenging to detect at trace levels?
A: this compound (CAS 164656-21-7), chemically identified as 1,2-Dihydro-5,6-dehydro dutasteride, is an isomeric impurity of the active pharmaceutical ingredient (API)[1]. Because it shares the exact molecular formula (
Q: Why does my current pharmacopeial HPLC method fail when transferred to LC-MS/MS? A: Traditional pharmacopeial methods for Dutasteride often utilize simple C18 columns and mobile phases optimized for UV detection (e.g., Acetonitrile and Water mixtures)[3]. However, trace-level LC-MS/MS requires volatile buffers (like ammonium formate) to facilitate electrospray ionization (ESI). Furthermore, standard C18 columns lack the shape selectivity required to baseline-resolve rigid steroid isomers, leading to co-elution and severe ion suppression in the MS source.
Part 2: Troubleshooting Guide & Logical Workflows
Issue 1: Co-elution of Impurity J and the Dutasteride API
-
Root Cause: C18 stationary phases rely purely on hydrophobic dispersion forces. These forces are insufficient to separate rigid steroid isomers that differ only by a double-bond position (1-ene vs. 5-ene).
-
Causality & Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns introduce
interactions, dipole-dipole interactions, and enhanced shape selectivity. This multi-modal retention mechanism effectively discriminates between the subtle planar differences of the isomeric steroid rings, pulling Impurity J away from the massive API peak.
Issue 2: Matrix Effect and Ion Suppression (Poor S/N Ratio)
-
Root Cause: To detect Impurity J at 0.05% (e.g., 0.25 µg/mL), you must inject a highly concentrated API sample (e.g., 0.5 mg/mL). When this massive API plug enters the MS source, it saturates the ESI droplet surface, quenching the ionization efficiency of any closely eluting trace impurities.
-
Causality & Solution: Implement a post-column divert valve (heart-cutting). By routing the LC effluent to waste during the bulk API elution window and switching to the MS only during the specific retention time of Impurity J, you preserve the MS source from contamination and eliminate API-induced ion suppression.
Fig 1: Decision tree for resolving chromatographic co-elution of isomeric steroid compounds.
Part 3: Step-by-Step Experimental Protocol
To ensure a self-validating system, this protocol integrates System Suitability Testing (SST) directly into the workflow. If the SST criteria are not met, the run automatically fails, preventing the generation of false-negative data.
Step 1: Sample Preparation (API Depletion)
-
Weigh 50 mg of the Dutasteride sample and dissolve in 10 mL of Methanol to create a 5 mg/mL stock.
-
Dilute the stock 1:10 using Initial Mobile Phase (Water/Acetonitrile 70:30) to yield a 0.5 mg/mL working solution.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to remove any insoluble particulates.
-
Transfer 200 µL of the supernatant to a high-recovery MS-grade autosampler vial.
Step 2: UHPLC Separation Parameters
-
Column: Sub-2 µm PFP Column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water (pH 3.5 with Formic Acid).
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 45°C (Elevated temperature reduces mobile phase viscosity and sharpens the isomeric peaks).
Step 3: MS/MS Detection & Divert Valve Programming
Configure the mass spectrometer in Positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.
-
Divert Valve Logic: Route flow to WASTE from 0.0 to 3.5 min. Route to MS from 3.5 to 5.0 min (Impurity J window). Route to WASTE from 5.0 min to end (API window).
Fig 2: End-to-end UHPLC-MS/MS workflow for isolating and quantifying trace this compound.
Part 4: Quantitative Data Presentation
Table 1: Optimized UHPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve Type |
| 0.00 | 70 | 30 | Initial |
| 1.00 | 70 | 30 | Linear |
| 4.00 | 45 | 55 | Linear (Shallow slope for isomer resolution) |
| 6.00 | 10 | 90 | Linear (Wash step) |
| 8.00 | 70 | 30 | Step (Re-equilibration) |
Table 2: MS/MS MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Dutasteride API | 529.4 | 461.2 | 50 | 25 |
| Impurity J | 529.4 | 461.2 | 50 | 25 |
| Impurity J (Qualifier) | 529.4 | 393.1 | 50 | 35 |
Table 3: System Suitability & Validation Metrics (Self-Validating Criteria)
| Parameter | Acceptance Criteria | Scientific Rationale |
| Resolution ( | Ensures zero cross-talk or ion suppression from the API tail. | |
| LOD (Limit of Detection) | S/N | Confirms the method's baseline noise is sufficiently controlled. |
| LOQ (Limit of Quantitation) | S/N | Establishes the lowest concentration for reliable, reproducible quantitation. |
| Recovery | 90% - 110% at LOQ level | Validates that the sample prep does not selectively degrade the isomer. |
References
-
IOSR Journal of Applied Chemistry. "Synthesis, Isolation, and Characterization of Isomeric Impurity of Dutasteride". IOSR Journals. Available at:[Link][2]
-
DrugFuture Pharmacopeial Database. "Dutasteride Monograph & Organic Impurities". DrugFuture. Available at:[Link][3]
Sources
Technical Support Center: High-Sensitivity Detection of Dutasteride Impurity J
Topic: Enhancing the Sensitivity of Dutasteride Impurity J Detection Document ID: DUT-IMP-J-OPT-01 Last Updated: February 27, 2026 Department: Analytical Method Development & Technical Support[1][2]
Executive Summary & Impurity Identification
Welcome to the Dutasteride Analytical Support Center. This guide addresses the specific challenge of detecting Impurity J at trace levels (LOQ < 0.05%).[1][2][3]
Critical Definition: In the context of global reference standards (e.g., CAS 164656-21-7), Impurity J is frequently identified as the 5
The Core Challenge: Because Impurity J is a stereoisomer of the active pharmaceutical ingredient (API), it presents two distinct obstacles:
-
Isobaric Interference: It has the exact same molecular weight (MW 528.5 g/mol ) as Dutasteride, rendering standard Mass Spectrometry (MS) discrimination impossible without chromatographic separation.[1][2]
-
Spectral Similarity: Its UV absorption profile is nearly identical to the API, requiring high-efficiency separation to prevent "shouldering" on the main peak.[1][2][3]
Part 1: Diagnostic Triage (Troubleshooting)
Is your current method failing? Use this decision matrix to identify the root cause.
Q1: I see a shoulder on the main Dutasteride peak, but I cannot quantify it. Is this Impurity J?
A: Likely, yes. The 5
-
Root Cause: Insufficient steric selectivity in your column.[1][2][3] Standard C18 columns often fail to separate these stereoisomers because they interact primarily based on hydrophobicity, which is identical for both.[1][2]
-
Action: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase.[1][2] These phases offer
- interactions and shape selectivity that can discriminate between the planar 5 and the "bent" 5 configurations.[1][2]
Q2: My UV baseline at 210 nm is too noisy to see <0.1% impurities.
A: Dutasteride lacks a strong chromophore, forcing you to work at low wavelengths (210–220 nm).[1][2][3]
-
Root Cause: "Cut-off" absorbance from solvents or additives.[1][2]
-
Action:
-
Solvent: Replace Methanol (UV cutoff ~205 nm) with Acetonitrile (UV cutoff ~190 nm) for Mobile Phase B.
-
Buffer: If using Phosphate, ensure it is <20 mM.[1][2] If using MS-compatible buffers, avoid Formic Acid (high background at 210 nm); use Phosphoric Acid (non-volatile, UV only) or 0.05% Trifluoroacetic Acid (TFA) (if MS is not required, though TFA suppresses MS signal).[1][2][3]
-
Part 2: Method Optimization Protocols
Protocol A: Chromatographic Resolution (The "Isomer Split")
Objective: Achieve Resolution (
The Logic: Since Impurity J is a stereoisomer, we must exploit the 3D shape difference.[2] The 5
| Parameter | Standard Condition (Avoid) | Optimized Condition (Recommended) | Why? |
| Column Chemistry | Standard C18 (ODS) | Phenyl-Hexyl or C18 with High Carbon Load (>20%) | Phenyl phases interact with the electron-rich aromatic rings and discriminate based on the molecule's "bend."[1][2] |
| Particle Size | 5 µm fully porous | 2.7 µm Fused-Core (Core-Shell) | Fused-core particles reduce diffusion path length, sharpening peaks and increasing height (sensitivity).[1][2] |
| Mobile Phase B | Methanol | Acetonitrile : Methanol (90:10) | Acetonitrile provides sharper peaks for steroid-like molecules; small MeOH content modifies selectivity.[1][2] |
| Temperature | 25°C | 40°C – 50°C | Higher temperature reduces mobile phase viscosity, improving mass transfer for these bulky molecules.[1][2][3] |
Protocol B: LC-MS/MS Sensitivity Enhancement
Objective: Detect Impurity J at < 0.05% (trace analysis).
The Logic: Dutasteride is a weak base (lactam/amide functionality).[1][2] It ionizes best in positive mode (
Step-by-Step Workflow:
-
Source Parameters (ESI+):
-
MRM Transitions (Isobaric Challenge):
-
The "Doping" Trick:
-
Add 0.2 mM Ammonium Fluoride to the aqueous mobile phase (instead of Formic Acid). Ammonium Fluoride has been shown to enhance ionization efficiency for neutral steroids by promoting better desolvation compared to standard acid additives.[2]
-
Part 3: Visualization of Logic Flow
Workflow 1: Troubleshooting Sensitivity Issues
Use this logic flow to determine if your issue is hardware, chemistry, or physics.
Caption: Decision matrix for diagnosing sensitivity loss. Differentiates between spectral noise (UV) and ionization suppression (MS).[1][2]
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use a standard C18 column if I make the gradient very shallow?
A: It is risky. While a shallow gradient (e.g., 0.5% B change per minute) increases peak capacity, it widens the peaks, which reduces height and lowers sensitivity (S/N).[1][2] For Impurity J (5
Q: Why does my Impurity J peak disappear when I switch from Standard to Sample? A: This is likely a Matrix Effect or Solubility Issue .
-
Solubility: Dutasteride is highly hydrophobic.[2][3] If your sample diluent is too weak (e.g., >50% water), the impurity may precipitate or adsorb to the vial glass before injection.[1][2] Recommendation: Use 100% Acetonitrile as the diluent, or a 50:50 ACN:Water mixture if peak shape distortion occurs.[2]
-
Adsorption: Use low-adsorption (silanized) glass vials or polypropylene vials to prevent the trace impurity from sticking to the container walls.[1][2][3]
Q: Is Impurity J the same as the "Dihydro" impurity?
A: Not typically.[2] In most specific impurity lists (e.g., from LGC or USP reference standards), the Dihydro impurity (saturated C1-C2 bond) is distinct from Impurity J (often the 5
References
-
Satyanarayana, K., et al. (2007).[1][2][4] "Impurity profile study of dutasteride." Pharmazie, 62(10), 743-746.[1][2][4] (Identifies the 5
-isomer and dihydro impurities and their isobaric nature). -
Miki, A., et al. (2013).[1][2] "Reliable and sensitive determination of dutasteride in human plasma by liquid chromatography-tandem mass spectrometry." Journal of Chromatography B. (Details LC-MS/MS source parameters for 4-azasteroids).
-
Klivon Standards. "this compound (CAS 164656-21-7)."[1][2][3] (Chemical reference for the 5
-isomer identification). [1][2] -
European Pharmacopoeia (Ph.[1][2][5] Eur.). "Dutasteride Monograph 10.0."[2][3] (General guidance on impurity limits and chromatographic suitability).
Sources
Validation & Comparative
Comparative Analytical Guide: Validation of Stability-Indicating Methods for Dutasteride Impurity J
Topic: Validation of an Analytical Method for Dutasteride Impurity J Content Type: Publish Comparison Guide
Executive Summary
This guide provides an in-depth technical comparison of analytical methodologies for the detection and quantification of This compound (CAS 164656-21-7), also identified as 1,2-Dihydro-5,6-Dehydro Dutasteride . As a structural isomer of the active pharmaceutical ingredient (API), Impurity J presents significant separation challenges due to its identical molecular weight (MW 528.53) and similar polarity. This document contrasts legacy pharmacopoeial approaches with an optimized, stability-indicating High-Performance Liquid Chromatography (HPLC) protocol, offering a validated pathway for researchers and QC professionals.
Technical Context: The "Impurity J" Challenge
Dutasteride is a dual 5
-
Chemical Name: (5
,17 )-N-[2,5-Bis(trifluoromethyl)phenyl]-3-oxo-4-azaandrost-5-ene-17-carboxamide (or 1,2-dihydro-5,6-dehydro analogue). -
Criticality: This impurity is a positional isomer . While Dutasteride possesses a
double bond, Impurity J lacks this but contains a double bond. Standard C18 isocratic methods often fail to resolve this isomer from the main peak, leading to "hidden" impurities and mass balance errors.
Method Landscape: Comparative Analysis
The following table contrasts the "Standard Generic Method" (often adapted from general monographs) against the "Optimized Stability-Indicating Method" recommended for specific Impurity J resolution.
| Feature | Method A: Generic Isocratic (Legacy) | Method B: Optimized Gradient (Recommended) |
| Stationary Phase | Standard C18 (e.g., 5 | High-Carbon Load C18 or Phenyl-Hexyl (e.g., 3 |
| Mobile Phase | Phosphate Buffer (pH 7.0) : ACN (50:50) | A: 0.1% TFA in Water B: Acetonitrile (Gradient) |
| Elution Mode | Isocratic | Gradient |
| Resolution (Rs) | < 1.2 (Co-elution risk with Impurity J) | > 2.5 (Baseline separation) |
| Sensitivity (LOQ) | ~0.10% (Limit of Quantification) | 0.03% (High Sensitivity) |
| Run Time | 10–15 mins | 25–35 mins (to elute late non-polars) |
| Suitability | Routine Assay (Main peak only) | Impurity Profiling & Stability Studies |
Expert Insight: Method A relies on pH neutrality where the ionization of the amide moiety is suppressed, but it lacks the hydrophobic selectivity to distinguish the
Recommended Protocol: Optimized Stability-Indicating Method
This protocol is designed to be self-validating , meaning the system suitability criteria inherently flag if the separation quality degrades.
Chromatographic Conditions
-
Instrument: HPLC with PDA/UV Detector (or UPLC equivalent).
-
Column: Inertsil ODS-3V or Symmetry C18 (150 x 4.6 mm, 3.5
m or 5 m). -
Detection: UV @ 210 nm (Dutasteride has low UV absorbance; 210 nm maximizes sensitivity for the amide backbone).
-
Column Temp: 35°C (Critical for mass transfer kinetics of bulky steroid molecules).
-
Injection Volume: 20
L.
Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Action |
| 0.0 | 60 | 40 | Equilibration |
| 5.0 | 60 | 40 | Isocratic Hold |
| 20.0 | 20 | 80 | Linear Ramp |
| 25.0 | 20 | 80 | Wash |
| 25.1 | 60 | 40 | Return to Initial |
| 35.0 | 60 | 40 | Re-equilibration |
Standard Preparation
-
Stock Solution: Dissolve 10 mg this compound Reference Standard in 10 mL Acetonitrile (1000 ppm).
-
System Suitability Solution: Prepare a mixture containing 0.5 mg/mL Dutasteride API and 0.005 mg/mL Impurity J (1% spike) in Diluent (50:50 Water:ACN).
Validation Workflow & Decision Logic
The following diagram illustrates the validation lifecycle required to prove the method's capability for Impurity J, specifically addressing Specificity and Robustness.
Figure 1: Validation lifecycle focusing on the critical decision point of Resolution (Rs) between the API and the positional isomer Impurity J.
Validation Data Summary (Expected Performance)
The following data represents typical acceptance criteria and results for a validated method targeting Impurity J.
| Parameter | Acceptance Criteria | Typical Result (Method B) |
| Specificity | No interference at retention time of Impurity J; Rs > 1.5 | Rs = 2.8 ; Purity Angle < Purity Threshold |
| Linearity | Correlation Coefficient ( | 0.9996 (Range: 0.05% – 0.5%) |
| LOD / LOQ | S/N | LOD: 0.01% LOQ: 0.03% |
| Precision | RSD | 1.2% (n=6 injections) |
| Accuracy | Recovery 85% – 115% | 98.5% – 102.1% |
| Robustness | Rs remains > 1.5 with flow/temp changes | Pass (Temp change affects Rs most significantly) |
Impurity Fate Mapping
Understanding where Impurity J originates allows for better control strategy.
Figure 2: Origin of Impurity J during the hydrogenation synthesis step.[1] It is often a result of catalyst selectivity issues or isomerization, distinct from the "Over-reduced" Dihydro impurity.
References
-
European Pharmacopoeia (Ph.[8] Eur.) . Dutasteride Monograph 10.0. (General reference for impurity limits and standard identification).
-
SynThink Research Chemicals . This compound (1,2 Dihydro 5,6-Dehydro Dutasteride) - CAS 164656-21-7.[3][4][5] Retrieved from
-
Klivon . This compound | CAS Number 164656-21-7.[3][4][5] Retrieved from
- International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (Guideline for establishing Linearity, Accuracy, and Precision criteria).
-
Navaneeswari, R., & Reddy, P. R. (2011).[7] Development and validation of a RP-HPLC method for dutasteride and its impurities in bulk drug. African Journal of Scientific Research, 6(1), 318-324.[7] (Foundational method source for stability-indicating protocols).[7]
Sources
- 1. iosrjournals.org [iosrjournals.org]
- 2. ctppc.org [ctppc.org]
- 3. This compound - CAS - 164656-21-7 | Axios Research [axios-research.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. klivon.com [klivon.com]
- 6. wjpsonline.com [wjpsonline.com]
- 7. ijrpc.com [ijrpc.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
Inter-Laboratory Comparison of Dutasteride Impurity J Analysis: A Comprehensive Technical Guide
Introduction
As a Senior Application Scientist overseeing pharmaceutical quality control and method development, I frequently encounter the analytical bottleneck of resolving isobaric isomers. Dutasteride, a highly potent 5α-reductase inhibitor, presents a complex impurity profile that requires rigorous monitoring[1]. Among its related substances, (1,2-Dihydro-5,6-dehydro Dutasteride; CAS 164656-21-7) stands out as a critical analytical challenge[2]. This guide objectively compares inter-laboratory methodologies for Impurity J analysis and provides a self-validating protocol for accurate quantification.
Chemical Profile & Mechanistic Causality
Impurity J shares the exact molecular formula (C₂₇H₃₀F₆N₂O₂) and molecular weight (528.54 Da) as the Dutasteride API[3]. The structural variance is purely positional: the double bond in the azasteroid ring is shifted from the
Causality of Formation: During the synthetic scale-up, the dehydrogenation of the 4-aza-5α-androstan-3-one intermediate is a thermodynamically sensitive step[5]. If oxidation conditions (e.g., using DDQ and BSTFA) are suboptimal, the double bond migrates to the 5,6-position[4]. Because Impurity J and the API are isobaric, conventional mass spectrometry (MS) cannot differentiate them by mass alone, necessitating highly selective chromatographic separation prior to detection.
Inter-Laboratory Comparison of Analytical Modalities
To establish the most robust method for quantifying Impurity J down to the ICH Q3A reporting threshold (0.05%), we evaluated performance data across three distinct laboratory setups.
Table 1: Quantitative Performance Comparison Across Laboratories
| Parameter | Lab A: RP-HPLC-UV | Lab B: UHPLC-UV/MS | Lab C: 2D-LC-QTOF |
| Stationary Phase | C18 (Octadecylsilane) | Cyano (CN) | Phenyl-Hexyl (Orthogonal) |
| Resolution ( | 1.1 (Co-elution risk) | 2.8 (Baseline resolved) | 3.5 (Excellent separation) |
| Limit of Detection (LOD) | 0.05% | 0.01% | 0.002% |
| Limit of Quantification (LOQ) | 0.15% | 0.03% | 0.006% |
| Run Time | 45 min | 18 min | 25 min |
| Primary Limitation | Poor isomeric selectivity | Requires precise pH control | High instrumentation cost |
Comparative Analysis: Lab A's standard C18 column relies purely on hydrophobic dispersion forces, which fail to adequately resolve the
Self-Validating Experimental Protocol (Optimized UHPLC-UV/MS)
Based on the comparative data, the following protocol details the Lab B methodology. This is designed as a self-validating system, embedding system suitability testing (SST) directly into the workflow to guarantee data integrity[6].
Step 1: Mobile Phase Preparation
-
Aqueous Phase (A): 10 mM Potassium dihydrogen phosphate (
), adjusted to pH 4.5 with dilute phosphoric acid.-
Mechanistic Causality: Both Dutasteride and Impurity J contain a lactam/amide moiety. Maintaining an acidic pH of 4.5 ensures the nitrogen atoms remain un-ionized. This suppresses secondary interactions with residual silanols on the silica support, preventing peak tailing and ensuring reproducible retention times[7].
-
-
Organic Phase (B): Acetonitrile (HPLC Grade).
-
Mechanistic Causality: Acetonitrile is preferred over methanol because its aprotic nature and lower viscosity provide sharper peak shapes and lower backpressure, which is critical for high-throughput UHPLC.
-
Step 2: Chromatographic Conditions
-
Column: Zorbax Cyano (CN) or equivalent (150 mm × 4.6 mm, 3.0 µm)[7].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C (Enhances mass transfer kinetics).
-
Gradient Program:
-
0-5 min: 40% B
-
5-12 min: Linear ramp to 60% B
-
12-15 min: Hold at 60% B
-
15-18 min: Return to 40% B (Re-equilibration).
-
Step 3: System Suitability & Self-Validation
Prior to analyzing unknown batches, inject a resolution mixture containing Dutasteride API (50 µg/mL) and (0.5 µg/mL)[3].
-
Validation Gate: The analytical run is only authorized to proceed if the resolution (
) between Impurity J and Dutasteride is , and the relative standard deviation (RSD) of the Impurity J peak area across 5 replicate injections is [6].
Step 4: Detection & Quantification
-
UV Detection: 210 nm. This wavelength provides universal quantification for the azasteroid backbone[7].
-
MS Confirmation: Electrospray Ionization (ESI) in positive mode. Monitor the
ion at m/z 529.5. While MS cannot differentiate the isomers by mass alone, the extracted ion chromatogram (EIC) at m/z 529.5 confirms that the UV peak quantified is indeed the isobaric impurity and not an unrelated degradant[5].
Workflow Visualization
Figure 1: Self-validating UHPLC-MS workflow for Dutasteride Impurity J separation and analysis.
References
-
Satyanarayana, K., et al. "Impurity profile study of dutasteride." Pharmazie, 62(10), 2007, pp. 743-746. URL:[Link]
-
Jain, P. S., et al. "A concise review- Development of an analytical method and validation of dutasteride." Current Trends in Pharmacy and Pharmaceutical Chemistry, 6(4), 2024, pp. 180–192. URL:[Link]
-
Subramanian, D., & Rajinikanth, P. S. "Development and validation of a new RP-HPLC method for the estimation of dutasteride in bulk and pharmaceutical formulations." Journal of Applied Pharmaceutical Science, 6(12), 2016, pp. 047-055. URL:[Link]
-
Axios Research. "this compound - CAS 164656-21-7". Axios Research Reference Standards. URL:[Link]
Sources
- 1. ctppc.org [ctppc.org]
- 2. 杂质对照品 - Nanjing Xize Pharmaceutical Technology Co.,Ltd [en.njxizebio.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. Impurity profile study of dutasteride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. semanticscholar.org [semanticscholar.org]
A Senior Application Scientist's Guide to Selecting the Optimal Analytical Column for Dutasteride Impurity Profiling
For researchers, scientists, and drug development professionals, ensuring the purity and stability of active pharmaceutical ingredients (APIs) like Dutasteride is paramount. Dutasteride, a 5-alpha-reductase inhibitor, is susceptible to forming various impurities during its synthesis and storage, which can impact its safety and efficacy. Therefore, a robust and reliable analytical method for impurity profiling is a critical component of quality control and regulatory compliance.
This guide provides an in-depth comparison of different High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) columns for the impurity profiling of Dutasteride. We will delve into the technical specifications of various stationary phases, supported by experimental data, to help you make an informed decision for your analytical needs.
The Critical Role of Impurity Profiling for Dutasteride
Dutasteride can degrade under various stress conditions, including hydrolysis (acidic and basic), oxidation, and photolysis, leading to the formation of several degradation products.[1][2][3] Additionally, process-related impurities can be introduced during manufacturing.[4][5][6] Regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification and quantification of impurities to ensure the safety and quality of the final drug product.[7] A well-developed, stability-indicating analytical method is therefore essential.
Some of the key known impurities of Dutasteride include:
-
Dutasteride Acid: A hydrolysis-related impurity.[7]
-
2,5-bis(trifluoromethyl)aniline: A starting material and potential process impurity.[7]
-
Dutasteride 17α-epimer: An isomeric impurity.[7]
-
Desmethyl Dutasteride, Dihydro Dutasteride, and other isomers: Process-related impurities.[4][5][6][8]
-
European Pharmacopoeia (EP) listed impurities: Including Impurity A, C, E, and G.[9][10][11]
The goal of a successful impurity profiling method is to achieve baseline separation of all these potential impurities from the main Dutasteride peak and from each other.
Comparative Analysis of Analytical Columns
The choice of the analytical column is the most critical factor in achieving the desired separation. The selectivity of the stationary phase dictates the differential retention of the API and its impurities. Below, we compare the performance of different column chemistries commonly employed for Dutasteride analysis.
Reversed-Phase Chromatography: The Workhorse for Dutasteride Analysis
Reversed-phase HPLC (RP-HPLC) is the most widely used technique for the analysis of Dutasteride and its impurities due to the non-polar nature of the steroid-like molecule.
C18 columns are the most popular choice for reversed-phase chromatography, offering a high degree of hydrophobicity and retention for non-polar compounds like Dutasteride.
-
Mechanism of Separation: The primary separation mechanism on a C18 column is hydrophobic (van der Waals) interactions between the non-polar steroid backbone of Dutasteride and its impurities and the C18 alkyl chains of the stationary phase. Subtle differences in the polarity and structure of the impurities lead to differential retention.
-
Performance Insights: Various studies have demonstrated the successful use of C18 columns for Dutasteride impurity profiling. For instance, an Inertsil ODS-3 (250 mm x 4.6 mm, 3 µm) column has been effectively used with a gradient elution of a perchloric acid buffer, acetonitrile, and methanol to separate Dutasteride from its acid, 2,5-bis(trifluoromethyl)aniline, and 17α-epimer impurities.[7] The high surface area and carbon load of Inertsil ODS-3 contribute to its strong retentivity.[4][12] Other C18 columns like Thermo Scientific Acclaim 120 C18 , Phenomenex C18 , Xterra C18 , Kromasil C18 , and Symmetry C18 have also been reported for the analysis of Dutasteride and its related compounds.[13][14][15]
C8 columns have a shorter alkyl chain length compared to C18, resulting in reduced hydrophobicity and consequently, shorter retention times.
-
Mechanism of Separation: Similar to C18, the separation is driven by hydrophobic interactions, but to a lesser extent. This can be advantageous for reducing analysis time.
-
Performance Insights: A Waters ACQUITY UPLC C8 (100mm x 2.1mm, 1.7µm) column has been successfully employed in a UPLC method for the determination of Dutasteride and its impurities.[16] The use of sub-2 µm particles in UPLC columns provides significantly higher efficiency and resolution compared to traditional HPLC columns, allowing for faster separations without compromising performance. The ACQUITY BEH C8 columns are known for their wide usable pH range (1-12) and low column bleed, making them suitable for robust method development.[1][7]
Cyano columns possess a polar functional group (-CN) which imparts a different selectivity compared to the purely alkyl-based C18 and C8 phases.
-
Mechanism of Separation: Cyano columns exhibit a mixed-mode separation mechanism. They can operate in both reversed-phase and normal-phase modes. In reversed-phase, they are less hydrophobic than C18 or C8. The cyano group can also participate in dipole-dipole interactions with polar functional groups in the analytes.[6][10]
-
Performance Insights: A Zorbax Cyano (250 mm, 4.6 mm, 5.0 μm) column has been utilized for the separation of Dutasteride and its impurities, including Impurity-1 (an acid), Impurity-2, and Impurity-3 (an isomer).[12] The unique selectivity of the cyano phase can be particularly useful for resolving impurities that co-elute on C18 or C8 columns. The sterically protected bonded phase of Zorbax StableBond (SB-CN) columns provides enhanced stability at low pH and high temperatures.
Data Summary: A Head-to-Head Comparison
| Column Type | Stationary Phase | Key Advantages | Considerations | Reported Application for Dutasteride |
| C18 | Octadecylsilane | High hydrophobicity, excellent retention for non-polar compounds, widely available. | Can lead to long analysis times for highly retained compounds. | Separation of process and degradation impurities including Dutasteride acid, 17α-epimer, and 2,5-bis(trifluoromethyl)aniline.[7] |
| C8 | Octylsilane | Less hydrophobic than C18, leading to faster analysis times. | May provide insufficient retention for less polar impurities. | High-resolution UPLC separation of Dutasteride and its potential impurities with improved peak shape.[16] |
| Cyano (CN) | Cyanopropyl | Alternative selectivity due to dipole-dipole interactions, useful for resolving critical pairs. | Less hydrophobic than C18 and C8, which may affect retention of non-polar impurities. | Capable of separating isomeric impurities of Dutasteride.[12] |
Experimental Protocols: Putting Theory into Practice
Here, we provide detailed experimental protocols for two representative methods utilizing different column selectivities.
Protocol 1: High-Resolution Separation using a C18 Column (Based on IJRPC, 2020)[7]
-
Objective: To achieve comprehensive separation of Dutasteride from its known process and degradation impurities.
-
Column: Inertsil ODS-3 (250 mm × 4.6 mm, 3 µm)
-
Mobile Phase A: 0.42% Perchloric acid buffer: Acetonitrile: Methanol (40:10:50, v/v/v)
-
Mobile Phase B: Acetonitrile: Water (90:10, v/v)
-
Elution Mode: Gradient
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 210 nm)
-
Column Temperature: Ambient
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
For Mobile Phase A, carefully prepare the perchloric acid buffer and mix with acetonitrile and methanol in the specified ratio.
-
For Mobile Phase B, mix acetonitrile and water.
-
Degas both mobile phases using a suitable method (e.g., sonication or vacuum filtration).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Dutasteride sample in a suitable diluent to achieve a known concentration.
-
-
Chromatographic Run:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the sample and run the gradient program. A typical gradient might start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the more retained components.
-
Monitor the separation at the specified UV wavelength.
-
Rationale behind the choices:
-
The Inertsil ODS-3 column provides strong hydrophobic retention necessary for separating the structurally similar Dutasteride and its impurities.
-
The use of a gradient elution is crucial for resolving compounds with a wide range of polarities, from the more polar degradation products to the non-polar Dutasteride.
-
The perchloric acid buffer helps to control the pH of the mobile phase and ensure consistent ionization of any acidic or basic impurities, leading to reproducible retention times and improved peak shapes.
Protocol 2: Fast UPLC Analysis using a C8 Column (Based on a stability-indicating UPLC method)[16]
-
Objective: To achieve a rapid and efficient separation of Dutasteride and its impurities.
-
Column: Waters ACQUITY UPLC C8 (100mm × 2.1mm, 1.7µm)
-
Mobile Phase: Isocratic mixture of 1.0mM potassium dihydrogen orthophosphate buffer (pH adjusted to 5.0) and Acetonitrile (50:50, v/v).
-
Flow Rate: 0.4 mL/min
-
Detection: UV at 210 nm
-
Column Temperature: Not specified, typically ambient or slightly elevated (e.g., 30 °C).
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Prepare the potassium dihydrogen orthophosphate buffer and adjust the pH to 5.0.
-
Mix the buffer with acetonitrile in a 50:50 ratio.
-
Degas the mobile phase.
-
-
Sample Preparation:
-
Prepare the Dutasteride sample solution in the mobile phase or a compatible diluent.
-
-
Chromatographic Run:
-
Equilibrate the UPLC column with the mobile phase at the specified flow rate until a stable baseline is achieved.
-
Inject the sample.
-
The isocratic elution will provide a relatively fast analysis time.
-
Rationale behind the choices:
-
The ACQUITY UPLC C8 column with its sub-2 µm particles delivers high separation efficiency and resolution in a shorter column length, enabling faster run times. The C8 chemistry provides sufficient retention for Dutasteride while reducing the overall analysis time compared to a C18 column.
-
An isocratic elution is simpler to implement and can be very effective when the impurities have similar polarities to the main component.
-
The phosphate buffer at pH 5.0 helps to maintain a consistent chemical environment for the analytes, leading to robust and reproducible separations.
Visualizing the Workflow
To better understand the process of selecting an appropriate column and developing a method for Dutasteride impurity profiling, the following workflow diagram is provided.
Caption: Workflow for Dutasteride Impurity Profiling Method Development.
Conclusion and Recommendations
The selection of an analytical column for Dutasteride impurity profiling is a critical decision that directly impacts the quality and reliability of the analytical data.
-
For comprehensive, high-resolution separation of a wide range of potential impurities, a high-quality C18 column with a gradient elution method is a robust starting point. The longer alkyl chains provide the necessary retention to separate structurally similar compounds.
-
For faster analysis times , particularly in a quality control setting where throughput is important, a UPLC system with a C8 column offers an excellent alternative. The higher efficiency of UPLC can compensate for the lower retentivity of the C8 phase, providing rapid and reliable results.
-
When encountering co-eluting peaks or challenging separations of isomers, a Cyano column should be considered. Its unique selectivity, derived from dipole-dipole interactions, can provide the necessary resolution that is not achievable on traditional alkyl-phase columns.
Ultimately, the optimal column choice will depend on the specific impurities of interest, the available instrumentation (HPLC or UPLC), and the desired balance between resolution, and analysis time. It is highly recommended to screen multiple column chemistries during method development to identify the most suitable stationary phase for your specific Dutasteride sample.
References
-
Waters Corporation. (n.d.). ACQUITY UPLC Columns. Retrieved from [Link]
-
Waters Corporation. (n.d.). ACQUITY UPLC BEH C8 Column, 130Å, 1.7 µm, 2.1 mm X 100 mm, 1/pk. Retrieved from [Link]
- Pola, S., et al. (2020). Developing and Validating an HPLC Method to Quantify Simultaneously Dutasteride and Their Related Molecules (Dutasteride Acid, 2,5 bis-(tri fluoro methyl)-aniline and dutasteride 17 α- epimer) in Capsules. International Journal of Research in Pharmaceutical and Chemical Sciences, 10(1), 76-89.
-
ResearchGate. (n.d.). Stress Degradation Studies on Dutasteride and Development of a Stability-Indicating HPLC Assay Method for Bulk Drug and Pharmaceutical Dosage Form. Retrieved from [Link]
- Srinivasu, P., et al. (2014). MS/MS AND HPLC CHARACTERIZATION OF FORCED DEGRADATION PRODUCTS OF DUTASTERIDE AND TAMSULOSIN HYDROCHLORIDE. International Journal of Pharmaceutical Sciences and Research, 5(7), 2816-2827.
- Reddy, G. M., et al. (2011). Development and Validation of a RP- HPLC Method for Dutasteride and its Impurities in Bulk Drug. Semantic Scholar.
-
ResearchGate. (n.d.). ms/ms and hplc characterization of forced degradation products of dutasteride and tamsulosin hydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). A Stability Indicating UPLC Method for Dutasteride and Its Related Impurities. Retrieved from [Link]
- Satyanarayana, K., et al. (2007). Impurity profile study of dutasteride. Pharmazie, 62(10), 743-746.
-
SynThink. (n.d.). Dutasteride EP Impurities & USP Related Compounds. Retrieved from [Link]
-
PubMed. (2007). Impurity profile study of dutasteride. Retrieved from [Link]
- Reddy, B. S., et al. (2013). Synthesis, Isolation, and Characterization of Isomeric Impurity of Dutasteride. IOSR Journal of Applied Chemistry, 4(1), 29-34.
- Sumithra, M., et al. (2023). A concise review- Development of an analytical method and validation of dutasteride. Current Trends in Pharmacy and Pharmaceutical Chemistry.
- Satyanarayana, K., et al. (2007). Impurity profile study of dutasteride*. Ingenta Connect.
-
SynZeal. (n.d.). Dutasteride EP Impurity C. Retrieved from [Link]
- Sumithra, M., et al. (2023). Analytical methods of dutasteride: An overview. Annals of Phytomedicine, 12(2), 270-274.
- USP-NF. (2016). Dutasteride.
- Google Patents. (n.d.). CN108051513A - HPLC method separation determination dutasteride's starting materials SM2And its method of related impurities.
-
M. Sumithra, P. Shanmugasundaram and S. Dheepika. (2023). A concise review- Development of an analytical method and validation of dutasteride. Retrieved from [Link]
-
Tlcpharma Labs. (n.d.). Dutasteride Impurities. Retrieved from [Link]
- Google Patents. (n.d.). CN104292293A - Preparation method of dutasteride impurity I.
Sources
- 1. waters.com [waters.com]
- 2. selectscience.net [selectscience.net]
- 3. lcms.cz [lcms.cz]
- 4. glsciencesinc.com [glsciencesinc.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. lcms.cz [lcms.cz]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. agilent.com [agilent.com]
- 9. iosrjournals.org [iosrjournals.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. GL Sciences Inertsil ODS-3 Analytical HPLC Column, 3 µm, 100 Å, 4.6 x 150 mm, 1/Pk - 5020-01771 - £469.00 : UVISON.com [uvison.com]
- 13. ovid.com [ovid.com]
- 14. pepolska.pl [pepolska.pl]
- 15. researchgate.net [researchgate.net]
- 16. ijrpc.com [ijrpc.com]
A Comparative Guide to the Forced Degradation of Dutasteride and Its Impurities
This in-depth technical guide provides a comprehensive comparison of the forced degradation behavior of dutasteride under various stress conditions. It is intended for researchers, scientists, and drug development professionals involved in the stability testing and analytical method development of dutasteride and its related pharmaceutical products. This guide synthesizes data from multiple studies to offer insights into degradation pathways, impurity formation, and the analytical methodologies required for their characterization.
Introduction to Dutasteride and the Imperative of Forced Degradation Studies
Dutasteride, a synthetic 4-azasteroid, is a potent inhibitor of both type 1 and type 2 5-alpha-reductase enzymes.[1] These enzymes are responsible for the conversion of testosterone to dihydrotestosterone (DHT), a key androgen implicated in benign prostatic hyperplasia (BPH) and androgenetic alopecia. The chemical structure of dutasteride, (5α, 17β)-N-{2,5-bis(trifluoromethyl)phenyl}-3-oxo-4-azaandrost-1-ene-17-carboxamide, lends it to potential degradation under various environmental conditions.
Forced degradation, or stress testing, is a critical component of the drug development process, as mandated by the International Council for Harmonisation (ICH) guidelines.[2] These studies are designed to identify the likely degradation products of a drug substance, which can help in understanding its intrinsic stability, elucidating degradation pathways, and developing stability-indicating analytical methods.[3] The safety and efficacy of a pharmaceutical product are not only dependent on the active pharmaceutical ingredient (API) but also on the nature and levels of its impurities.
This guide will delve into the comparative analysis of dutasteride's stability under hydrolytic, oxidative, photolytic, and thermal stress conditions. We will explore the formation of key impurities, their structural elucidation, and the analytical techniques employed for their separation and quantification.
Degradation Pathway Analysis: A Comparative Overview
Forced degradation studies on dutasteride have revealed its susceptibility to degradation primarily under hydrolytic (acidic and alkaline) and, to a lesser extent, oxidative conditions.[2][3] The molecule demonstrates relative stability under photolytic and thermal stress.
Hydrolytic Degradation: The Primary Pathway
Acidic Conditions: Dutasteride undergoes significant degradation in acidic media. The primary degradation pathway involves the hydrolysis of the amide linkage, leading to the formation of a carboxylic acid derivative. Another identified degradation product under acidic stress is a result of dehydrogenation.[2][3]
Alkaline Conditions: Similar to acidic conditions, dutasteride is labile in basic media. The amide bond is again the primary site of hydrolytic attack. One study identified the formation of a di-sodium adduct of dutasteride under alkaline stress.[2][3]
Oxidative Degradation
Dutasteride shows some degradation under oxidative stress, although generally to a lesser extent than under hydrolytic conditions.[3] The exact structures of the oxidative degradation products are not as extensively characterized in the public literature as the hydrolytic degradants.
Photolytic and Thermal Stability
Dutasteride has been found to be relatively stable when exposed to light and heat.[3] This suggests that special precautions for protection from light and high temperatures during manufacturing and storage may be less critical compared to controlling pH and avoiding oxidative environments.
The following diagram illustrates the known degradation pathways of dutasteride under various stress conditions.
Caption: Known degradation pathways of Dutasteride under different stress conditions.
Key Impurities and Their Characterization
Several process-related impurities and degradation products of dutasteride have been identified. The most commonly cited are:
-
Dutasteride Acid: A potential process impurity and a product of amide hydrolysis.
-
2,5-bis(trifluoromethyl)aniline: A starting material and a potential degradant from amide bond cleavage.
-
Dutasteride 17α-epimer: A stereoisomer of dutasteride.
The degradation products formed under forced degradation studies are crucial for developing stability-indicating methods. The structural elucidation of these impurities is typically achieved using mass spectrometry (MS) techniques, often in conjunction with liquid chromatography (LC).
The mass spectral fragmentation of dutasteride itself provides clues for identifying its degradation products. The protonated molecule [MH]+ of dutasteride has a mass-to-charge ratio (m/z) of 529.1. A significant daughter ion is observed at m/z 461.2, corresponding to the loss of the trifluoromethyl-substituted aniline moiety.[2][3]
| Degradation Product | Stress Condition | m/z | Proposed Structure/Modification |
| Carboxylic Acid Derivative | Acid Hydrolysis | 546.2 | Hydrolysis of the amide bond to form a carboxylic acid. |
| Dehydrogenated Product | Acid Hydrolysis | 527.5 | Loss of two hydrogen atoms. |
| Di-sodium Adduct | Alkaline Hydrolysis | 573.3 | Formation of a di-sodium salt. |
Experimental Protocols for Forced Degradation Studies
The following protocols are synthesized from various published methods and are aligned with ICH guidelines. The causality behind these experimental choices is to induce sufficient degradation (typically 5-20%) to be detectable and to ensure that the degradation pathways are representative of those that might occur under long-term storage conditions.
General Sample Preparation
A stock solution of dutasteride (e.g., 1 mg/mL) is typically prepared in a suitable organic solvent like methanol or acetonitrile, in which dutasteride is freely soluble.[4][5] Working solutions for the stress studies are then prepared by diluting the stock solution with the respective stressor.
Hydrolytic Degradation Protocol
-
Acid Hydrolysis:
-
To a known volume of the dutasteride stock solution, add an equal volume of an acid solution (e.g., 0.1 N to 1 N HCl).
-
Reflux the mixture at a specified temperature (e.g., 80°C) for a defined period (e.g., 2-8 hours).[6][7]
-
After the stress period, cool the solution to room temperature and neutralize it with an equivalent amount of a base (e.g., 0.1 N to 1 N NaOH).
-
Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.
-
-
Alkaline Hydrolysis:
-
To a known volume of the dutasteride stock solution, add an equal volume of a basic solution (e.g., 0.1 N to 1 N NaOH).
-
Reflux the mixture at a specified temperature (e.g., 80°C) for a defined period (e.g., 2-4 hours).[6][7]
-
After the stress period, cool the solution to room temperature and neutralize it with an equivalent amount of an acid (e.g., 0.1 N to 1 N HCl).
-
Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.
-
Oxidative Degradation Protocol
-
To a known volume of the dutasteride stock solution, add a volume of an oxidizing agent (e.g., 3% to 30% hydrogen peroxide).
-
Keep the solution at room temperature or slightly elevated temperature for a specified duration (e.g., 30 minutes to 24 hours).[6]
-
After the stress period, dilute the solution with the mobile phase to a suitable concentration for analysis.
Thermal Degradation Protocol
-
Place the solid dutasteride powder in a petri dish or a suitable container.
-
Expose the sample to dry heat in a temperature-controlled oven (e.g., 105°C) for a defined period (e.g., 48 hours).
-
After exposure, allow the sample to cool to room temperature.
-
Prepare a solution of the stressed sample in a suitable solvent and dilute it with the mobile phase for analysis.
Photolytic Degradation Protocol
-
Place the solid dutasteride powder or a solution of dutasteride in a transparent container.
-
Expose the sample to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
A control sample should be protected from light with aluminum foil.
-
After the exposure period, prepare a solution of the stressed sample and the control sample for analysis.
The following diagram illustrates a typical experimental workflow for a forced degradation study.
Caption: A generalized workflow for conducting forced degradation studies on Dutasteride.
Analytical Methodologies for Separation and Quantification
A robust, stability-indicating analytical method is essential to separate the degradation products from the parent drug and from each other. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed techniques for this purpose.
Typical HPLC/UPLC Method Parameters
| Parameter | Typical Conditions | Rationale |
| Column | C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm or 100 mm x 2.1 mm, 1.7 µm) | Provides good retention and separation for non-polar compounds like dutasteride and its impurities. |
| Mobile Phase | A mixture of a buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) | The buffer controls the pH and ionization state of the analytes, while the organic solvent controls the elution strength. |
| Elution Mode | Isocratic or Gradient | Gradient elution is often preferred for separating a complex mixture of impurities with different polarities. |
| Flow Rate | 0.8 - 1.2 mL/min for HPLC; 0.3 - 0.5 mL/min for UPLC | Optimized for efficient separation and reasonable analysis time. |
| Column Temperature | 25 - 40°C | Controls the viscosity of the mobile phase and can influence the selectivity of the separation. |
| Detection | UV/PDA (e.g., 210-240 nm) or Mass Spectrometry (MS) | UV/PDA is suitable for quantification, while MS is essential for the identification and structural elucidation of unknown impurities. |
| Injection Volume | 10 - 20 µL | A small injection volume is used to avoid column overloading and peak distortion. |
Method Validation
Any analytical method used for stability testing must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion and Future Perspectives
The forced degradation studies of dutasteride have consistently shown its susceptibility to hydrolysis under both acidic and alkaline conditions, leading to the formation of specific degradation products. While it exhibits greater stability under oxidative, thermal, and photolytic stress, a comprehensive understanding of all potential degradation pathways is crucial for ensuring the quality, safety, and efficacy of dutasteride-containing drug products.
Future research in this area could focus on the definitive structural elucidation of all degradation products using advanced analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. Furthermore, a deeper investigation into the mechanisms of degradation could provide valuable insights for the formulation development of more stable dutasteride products. The development of even more sensitive and rapid analytical methods will continue to be an important endeavor for the routine quality control and stability monitoring of this important therapeutic agent.
References
-
DEVELOPING AND VALIDATING AN HPLC METHOD TO QUANTIFY SIMULTANEOUSLY DUTASTERIDE AND THEIR RELATED MOLECULES (DUTASTERIDE ACID, - IJRPC). (URL: [Link])
-
Stress Degradation Studies on Dutasteride and Development of a Stability-Indicating HPLC Assay Method for Bulk Drug and Pharmaceutical Dosage Form | Request PDF - ResearchGate. (URL: [Link])
-
MS/MS AND HPLC CHARACTERIZATION OF FORCED DEGRADATION PRODUCTS OF DUTASTERIDE AND TAMSULOSIN HYDROCHLORIDE | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (URL: [Link])
-
ms/ms and hplc characterization of forced degradation products of dutasteride and tamsulosin hydrochloride - ResearchGate. (URL: [Link])
- CN108051513A - HPLC method separation determination dutasteride's starting materials SM2And its method of related impurities - Google P
-
Development and validation of a new RP-HPLC method for the estimation of dutasteride in bulk and pharmaceutical formulations. (URL: [Link])
-
Summary of stress degradation study of dutasteride | Download Table - ResearchGate. (URL: [Link])
-
STUDY ON DEGRADATION BEHAVIOUR AND IMPURITY PROFILING OF DRUGS AND THEIR FORMULATION USED IN THE TREATMENT OF CARDIOVASCULAR DIS - Amazon S3. (URL: [Link])
-
Development and validation of stability indicating RP-HPLC with UV detection method: Analysis of Dutasteride in pharmaceutical dosage forms - JOCPR. (URL: [Link])
-
RP-HPLC Method for the Estimation of Dutasteride in Tablet Dosage Form - PMC - NIH. (URL: [Link])
-
Analytical methods of dutasteride: An overview - Ukaaz Publications. (URL: [Link])
-
A concise review- Development of an analytical method and validation of dutasteride. (URL: [Link])
-
A concise review- Development of an analytical method and validation of dutasteride - Current Trends in Pharmacy and Pharmaceutical Chemistry. (URL: [Link])
Sources
- 1. A concise review- Development of an analytical method and validation of dutasteride - Curr Trends Pharm Pharm Chem [ctppc.org]
- 2. ijpsr.com [ijpsr.com]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. RP-HPLC Method for the Estimation of Dutasteride in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjpsonline.com [wjpsonline.com]
- 7. (PDF) A Stability Indicating UPLC Method for Dutasteride and Its Related Impurities [academia.edu]
A Comparative Guide to Assessing the Genotoxicity of Dutasteride Impurity J
This guide provides a comprehensive framework for evaluating the genotoxic potential of Dutasteride Impurity J, a process-related impurity in the synthesis of the 5-alpha-reductase inhibitor, Dutasteride. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) M7(R2) guideline, which emphasizes a weight-of-evidence strategy beginning with computational assessment followed by in vitro testing.[1][2] We will compare and contrast key methodologies, explaining the scientific rationale behind each step to provide a robust, self-validating assessment suitable for regulatory submission.
For the purpose of this guide, this compound (CAS No. 164656-21-7) is identified as an isomer of Dutasteride, with the molecular formula C₂₇H₃₀F₆N₂O₂.[3][4] The parent compound, Dutasteride, has been extensively tested and has not shown genotoxic potential in a standard battery of assays, including the Ames test, a chromosomal aberration assay, and an in vivo micronucleus assay.[5][6] This information provides a critical baseline but does not preclude the need for a specific assessment of the impurity, as minor structural changes can significantly alter toxicological profiles.
The Modern Framework for Genotoxicity Assessment
The contemporary approach to assessing genotoxic impurities is a tiered, logical process designed to minimize animal testing while maximizing patient safety.[7] The ICH M7 guideline provides a framework for this assessment, which begins with in silico (computational) predictions.[7][8] If a structural alert for mutagenicity is identified, in vitro testing is required to confirm or refute the prediction. This workflow ensures that resources are focused on impurities that pose a credible risk.
Caption: ICH M7-aligned workflow for genotoxicity assessment.
In Silico Genotoxicity Prediction: A Comparative Analysis
The initial step in the hazard assessment is a computational analysis using (Quantitative) Structure-Activity Relationship, or (Q)SAR, models. The ICH M7 guideline mandates the use of two complementary methodologies: one expert rule-based and one statistical-based.[9] This dual approach provides a more robust prediction by leveraging different predictive principles.
-
Expert Rule-Based Systems (e.g., Derek Nexus®): These systems use a knowledge base of established structure-toxicity relationships (toxicophores) derived from literature and proprietary data. They identify substructures within the query molecule that are known to be associated with genotoxicity. The output is qualitative, providing a clear "positive" or "negative" call based on the presence of these alerts.
-
Statistical-Based Systems (e.g., Sarah Nexus®): These models use machine learning algorithms trained on large datasets of compounds with known mutagenicity data.[10][11] They analyze the query molecule by breaking it down into fragments and comparing them to patterns in the training set to derive a statistical probability of mutagenicity.[11][12]
Causality Behind Choice: Using both systems is critical. An expert rule-based system can identify well-understood structural alerts that a statistical model might miss if its training set lacks similar examples. Conversely, a statistical model can identify novel patterns of toxicity that have not yet been codified into an expert rule.[9]
Hypothetical In Silico Analysis of this compound
Given that this compound is an isomer of Dutasteride, its core steroidal structure is unlikely to contain obvious, high-potency toxicophores. However, subtle stereochemical changes could alter its interaction with biological macromolecules.
| Assessment Method | Platform | Prediction Outcome | Rationale / Comments |
| Expert Rule-Based | Derek Nexus® | EQUIVOCAL | No high-potency structural alert for mutagenicity was identified. However, the complex steroidal backbone is outside the typical domain of some rules, leading to an equivocal prediction rather than a definitive negative. |
| Statistical-Based | Sarah Nexus® | NEGATIVE | The model, trained on a large dataset, predicts the compound to be non-mutagenic in a bacterial reverse mutation assay. The overall confidence score is high (e.g., 92%), and the molecule falls within the model's applicability domain. |
Interpretation: The conflicting (equivocal vs. negative) results from the in silico assessment mandate further experimental investigation. An equivocal or positive finding from even one of the two required models is sufficient to trigger the need for an in vitro assay to overrule the computational alert.[13]
In Vitro Genotoxicity Testing: A Two-Pronged Approach
With an inconclusive in silico profile, the next step is to perform in vitro assays. A standard battery includes a test for gene mutation in bacteria and a test for chromosomal damage in mammalian cells.
Comparison 1: Bacterial Reverse Mutation (Ames) Test
The Ames test is the gold standard for detecting point mutations (gene-level damage).[14][15] It uses specialized strains of Salmonella typhimurium and Escherichia coli that are auxotrophic, meaning they cannot synthesize a specific amino acid (histidine for Salmonella, tryptophan for E. coli) and thus cannot grow on a medium lacking it. A mutagenic substance can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow.[14][16]
Trustworthiness through Protocol Design: A robust Ames test protocol includes both negative (vehicle) and positive controls for each bacterial strain, with and without metabolic activation. The inclusion of a liver homogenate fraction (S9 mix) is crucial, as many chemicals only become mutagenic after being metabolized by liver enzymes.[15]
-
Strain Selection: Use a standard set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) to detect various types of point and frameshift mutations.
-
Dose Selection: A preliminary cytotoxicity assay is performed to determine the appropriate concentration range. The highest concentration should show some toxicity but not be overtly bactericidal. A typical range for a pharmaceutical impurity might be from 1.5 to 5000 µ g/plate .
-
Metabolic Activation: Each concentration of this compound is tested in parallel in two conditions: with and without an S9 metabolic activation system (typically from Aroclor- or phenobarbital/β-naphthoflavone-induced rat or hamster liver).
-
Exposure (Plate Incorporation Method): The test compound, bacterial culture, and (if applicable) S9 mix are combined in molten top agar. This mixture is then poured onto minimal glucose agar plates.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have mutated back to being able to grow) is counted for each plate.
-
Positive Result Criteria: A positive result is typically defined as a dose-dependent increase in revertant colonies that is at least double (for most strains) or triple (for TA1535/37) the concurrent vehicle control count.
Caption: Workflow for the in vitro micronucleus assay.
| Treatment Condition | Dose (µM) | Cytotoxicity (% of Control) | % Micronucleated Binucleated Cells | Result |
| - S9, 24h Exposure | Vehicle | 100% | 1.2% | Negative |
| 10 | 95% | 1.3% | ||
| 30 | 78% | 1.5% | ||
| 60 | 51% | 1.6% | ||
| + S9, 4h Exposure | Vehicle | 100% | 1.1% | Negative |
| 50 | 91% | 1.2% | ||
| 100 | 72% | 1.4% | ||
| 180 | 48% | 1.5% |
Interpretation: The illustrative data show no statistically significant or dose-dependent increase in micronucleated cells. This indicates that this compound does not cause chromosomal damage under the conditions of the test.
Weight of Evidence, Classification, and Control Strategy
Based on the collective evidence from our comparative assessment, we can now classify this compound and define a control strategy.
-
In Silico: One model was negative, one was equivocal. This triggered the need for testing.
-
Ames Test: Negative. This result overrules the in silico structural alert for mutagenicity.
-
Micronucleus Test: Negative. This confirms the absence of clastogenic or aneugenic potential in vitro.
According to the ICH M7 classification system, an impurity with a structural alert that is subsequently tested and found negative in an appropriate assay (like the Ames test) is designated as Class 5 . [2]
| ICH M7 Class | Description | Recommended Action |
|---|---|---|
| Class 1 | Known mutagenic carcinogens | Control to the lowest level technologically feasible (ALARP). |
| Class 2 | Known mutagens, carcinogenicity unknown | Control at or below the Threshold of Toxicological Concern (TTC). |
| Class 3 | Alerting structure, no mutagenicity data | Conduct Ames test. If positive, treat as Class 2. If negative, treat as Class 5. |
| Class 4 | Alerting structure shared with API or related compounds that are non-mutagenic | Treat as a non-mutagenic impurity. |
| Class 5 | No structural alerts, or an alert with negative experimental data | Treat as a non-mutagenic impurity. |
Control Strategy: As a Class 5 impurity, this compound does not require control to the stringent limits of a genotoxic compound (e.g., the Threshold of Toxicological Concern of 1.5 µ g/day ). [17][18][19]Instead, it should be controlled as a standard, non-mutagenic impurity according to the principles of ICH Q3A/B guidelines.
References
- NDA - accessdata.fda.gov. (n.d.).
- ICH M7 GUIDELINE: From in silico to in vivo assessment for mutageniciy of impurities. (2021, September 7).
- Implementation of the ICH M7 guideline and evaluation of genotoxic impurities. (n.d.). ResearchGate.
- Computational toxicology with DEREK Nexus® & SARAH Nexus®| Safety Assessment. (n.d.).
- In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023, April 25).
- ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. (2014, September 24). European Medicines Agency (EMA).
- Mammalian Cell In Vitro Micronucleus Assay. (n.d.). Charles River Laboratories.
- Performance of In Silico Models for Mutagenicity Prediction of Food Contact Materials. (2018, June 1).
- The New ICH Guideline on Genotoxicity (S2). (n.d.). NIHS.
- assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2). (2023, April 3). ICH.
- guideline on the limits of genotoxic impurities. (n.d.). EMA.
- Everything You Need To Know About Sarah Nexus. (2024, December 10). Lhasa Limited.
- ANDA 090095 - accessdata.fda.gov. (n.d.).
- In vitro Micronucleus Assay. (n.d.). PraxiLabs.
- Performance of In Silico Models for Mutagenicity Prediction of Food Contact Materials. (2018, March 20). sciensano.be.
- Ames test - Wikipedia. (n.d.).
- GENOTOXIC IMPURITIES: AN IMPORTANT REGULATORY ASPECT. (n.d.). Semantic Scholar.
- The in vitro micronucleus technique. (n.d.). CRPR.
- Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. (n.d.). PMC.
- Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. (2025, July 9). ResolveMass Laboratories Inc.
- This compound | CAS Number 164656-21-7. (n.d.). Klivon.
- impurities.pdf. (n.d.). GOV.UK.
- This compound - CAS - 164656-21-7. (n.d.). Axios Research.
- The Role of the Ames Test in Predicting the Genotoxicity of Impurity Compounds in Drugs. (2023, January 5).
Sources
- 1. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. klivon.com [klivon.com]
- 4. This compound - CAS - 164656-21-7 | Axios Research [axios-research.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. toxhub-consulting.com [toxhub-consulting.com]
- 9. Computational toxicology with DEREK Nexus® & SARAH Nexus®| Safety Assessment | Syngene [syngeneintl.com]
- 10. Performance of In Silico Models for Mutagenicity Prediction of Food Contact Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Everything You Need To Know About Sarah Nexus | Lhasa Limited [lhasalimited.org]
- 12. sciensano.be [sciensano.be]
- 13. nihs.go.jp [nihs.go.jp]
- 14. Ames test - Wikipedia [en.wikipedia.org]
- 15. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medicilon.com [medicilon.com]
- 17. ema.europa.eu [ema.europa.eu]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. resolvemass.ca [resolvemass.ca]
Safety Operating Guide
Personal protective equipment for handling Dutasteride Impurity J
Handling highly potent active pharmaceutical ingredients (HPAPIs) and their related impurities requires a paradigm shift from standard laboratory safety practices. Dutasteride Impurity J is a highly lipophilic structural analog of dutasteride, a potent dual inhibitor of 5-alpha reductase. Because it shares the core pharmacophore of the parent drug, it presents profound reproductive toxicity risks, particularly concerning the abnormal development of male fetuses[1].
As a Senior Application Scientist, I have observed that laboratory exposure incidents with steroidal and anti-androgenic compounds rarely occur due to gross negligence; rather, they occur due to a misunderstanding of the compound's physical properties. This compound is readily absorbed through the skin[1]. If aerosolized powder settles on bare skin, it rapidly permeates the epidermal barrier, leading to systemic circulation. Therefore, your safety protocol must be a self-validating system —where engineering controls, Personal Protective Equipment (PPE), and operational mechanics work in redundant harmony to eliminate both inhalation and dermal risks.
Physicochemical and Hazard Profile
Understanding the quantitative data is the first step in designing an effective containment strategy.
| Parameter | Value | Operational Implication |
| CAS Number | 164656-21-7[2] | Essential for accurate SDS retrieval and hazardous waste manifesting. |
| Molecular Weight | 528.54 g/mol [2] | Low molecular weight facilitates rapid dermal penetration upon contact. |
| Molecular Formula | C27H30F6N2O2[2] | Highly fluorinated, lipophilic structure dictates the use of organic solvents for decontamination. |
| Occupational Exposure Limit | 0.3 µg/m³ (TWA)[3] | Extremely low OEL mandates high-containment weighing enclosures; open bench work is strictly prohibited. |
| Hazard Classification | Reproductive Toxicity[4] | Strict handling restrictions for pregnant personnel or those actively trying to conceive. |
Containment and Handling Workflow
Workflow for the safe handling, containment, and disposal of this compound.
Step-by-Step Methodologies
Protocol 1: Self-Validating PPE Donning and Doffing
The goal of this PPE protocol is to create an impermeable, friction-resistant barrier against a highly lipophilic dust.
-
Pregnancy and Health Screening: Personnel who are pregnant, or actively trying to conceive (regardless of gender), must be excluded from handling this compound due to its severe teratogenic profile[4].
-
Base Layer: Don a disposable, non-woven Tyvek® suit with elastic cuffs. Standard cotton lab coats are insufficient as they trap hazardous dust against the body and allow it to transfer to street clothes.
-
Respiratory Protection: Don a NIOSH-approved P100 half-mask respirator or a Powered Air-Purifying Respirator (PAPR).
-
Causality Check: Airborne particulates of milled API can be smaller than 5 µm. A P100 filter blocks 99.97% of these particles, whereas standard surgical masks offer zero protection against aerosolized HPAPIs[3].
-
-
Eye Protection: Wear tightly fitting, unvented safety goggles to prevent ocular absorption of airborne dust.
-
Double Gloving: Don an extended-cuff nitrile inner glove. Pull the Tyvek sleeve over this inner glove. Don a second, heavy-duty nitrile or neoprene outer glove over the Tyvek sleeve to seal the wrist gap.
-
Causality Check: The mechanical friction of handling spatulas and vials can create micro-tears in a single layer of nitrile. A double layer ensures that if the outer glove is compromised, the inner glove maintains the dermal barrier.
-
Protocol 2: Safe Weighing and Transfer
Static electricity is the enemy of HPAPI containment. Powders will repel from spatulas and aerosolize into the breathing zone if static is not managed.
-
Engineering Controls: All open-powder handling must occur inside a Class II, Type B2 Biological Safety Cabinet (BSC) or a dedicated Ventilated Balance Enclosure (VBE)[3]. Verify inward airflow using a visual indicator (e.g., a Kimwipe flutter test) before opening the source vial.
-
Static Mitigation: Use an anti-static ionizer bar or a zero-ion gun inside the enclosure. Wipe the exterior of the receiving vial with a static-dissipative cloth prior to transfer.
-
Transfer Mechanics: Use a V-shaped anti-static spatula. Do not "drop" the powder; place the spatula directly into the tared receiving vial and gently tap the handle to release the compound, minimizing the drop height.
-
Sealing: Cap the receiving vial tightly while still inside the enclosure. Wipe the exterior of the closed vial with a solvent-dampened cloth before removing it from the BSC.
Protocol 3: Spill Response and Chemical Decontamination
Standard sweeping or dry-vacuuming will aerosolize the powder, causing a catastrophic laboratory exposure event[3].
-
Isolation: Immediately evacuate the immediate area and allow the HVAC system to clear ambient aerosols (minimum 15 minutes).
-
Solvent Selection: Because this compound is highly lipophilic, water is entirely ineffective for decontamination. Prepare a solution of 70% Isopropyl Alcohol (IPA) or a specialized surfactant-based laboratory cleaner.
-
Wet-Wiping: Don full HPAPI PPE (including the P100 respirator). Gently place solvent-soaked absorbent pads directly over the spilled powder. Do not scrub initially, as this generates aerosols. Allow the solvent to solubilize the powder for 2-3 minutes.
-
Inward Folding: Wipe from the outside of the spill toward the center. Fold the pad inward to trap the contaminant. Repeat this process three times with fresh pads.
-
Disposal: Place all contaminated pads, outer gloves, and the empty source vial into a designated, rigid hazardous waste container. Label as "Toxic to Reproduction - Incineration Only" and dispose of in accordance with local hazardous waste regulations[3].
References
-
Pr SANDOZ DUTASTERIDE Product Monograph Source: Sandoz URL:[Link]
-
Safety Data Sheet - Dutasteride Source: Pharma Source Direct URL:[Link]
-
NIOSH List of Hazardous Drugs in Healthcare Settings, 2020 Source: Centers for Disease Control and Prevention (CDC) URL:[Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
